5-Methoxybenzo[d]thiazole-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-10-5-2-3-7-6(4-5)9-8(11)12-7/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPITNFDYXOKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204222 | |
| Record name | 5-Methoxybenzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55690-60-3 | |
| Record name | 2-Mercapto-5-methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55690-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxybenzothiazole-2(3H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055690603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxybenzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxybenzothiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxybenzo[d]thiazole-2-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the versatile benzothiazole scaffold, the inclusion of a methoxy group at the 5-position and a thiol group at the 2-position imparts unique physicochemical properties and potential biological activities. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, physical and chemical characteristics, and potential applications in drug development, with a focus on its anticancer and antimicrobial activities. Detailed experimental protocols and visualizations of key pathways and workflows are presented to support further research and development efforts.
Core Properties
This section summarizes the fundamental physical and chemical properties of this compound.
Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | 5-methoxy-1,3-benzothiazole-2-thiol | N/A |
| Synonyms | 2-Mercapto-5-methoxybenzothiazole, 5-Methoxy-2-benzothiazolethiol | N/A |
| CAS Number | 55690-60-3 | N/A |
| Molecular Formula | C₈H₇NOS₂ | N/A |
| Molecular Weight | 197.28 g/mol | N/A |
| Appearance | Light yellow to orange powder/crystal | N/A |
| Melting Point | 190-193 °C | N/A |
| Boiling Point | 340.8 ± 44.0 °C (Predicted) | N/A |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 9.27 ± 0.20 (Predicted) | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and acetone. | N/A |
Spectral Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (δ 7.0-7.8 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm), Thiol proton (-SH, broad singlet, variable ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (-OCH₃, δ ~55 ppm), Thione carbon (C=S, δ >190 ppm) |
| FTIR (cm⁻¹) | ~2550 (S-H stretch), 1600-1450 (Aromatic C=C stretch), ~1300 (C-N stretch), ~1100 (C=S stretch) |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ corresponding to 197.28 |
Synthesis and Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of an o-haloaniline with carbon disulfide in the presence of a base.[1] This approach can be adapted for the synthesis of this compound.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of the corresponding 2-halo-4-methoxyaniline (1 equivalent) in toluene, add carbon disulfide (CS₂) (1.2 equivalents).
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 80 °C and monitor the progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
Benzothiazole derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methoxy and thiol substitutions on the benzothiazole ring of this compound make it a promising scaffold for the development of novel therapeutic agents.
Anticancer Potential
Derivatives of benzothiazole have been extensively studied as potential anticancer agents.[2][3] Their mechanisms of action are diverse and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Potential Signaling Pathways Targeted by Benzothiazole Derivatives:
Experimental Workflow for Anticancer Screening:
Antimicrobial Potential
Benzothiazole derivatives have also demonstrated significant antimicrobial activity against a range of pathogens.[4][5] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes.
Potential Bacterial Targets of Benzothiazole Derivatives:
-
DNA Gyrase: An essential enzyme in bacteria that controls DNA topology.[4]
-
Dihydropteroate Synthase (DHPS): An enzyme involved in the folic acid synthesis pathway, which is crucial for bacterial survival.[6]
Logical Relationship of Antimicrobial Action:
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. Its fundamental properties, coupled with the versatile reactivity of the benzothiazole core, provide a solid foundation for further research. The potential for this compound and its derivatives to act as potent anticancer and antimicrobial agents warrants continued investigation into their specific mechanisms of action and structure-activity relationships. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future research endeavors.
References
- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
A Technical Guide to the Physicochemical Characteristics of 5-Methoxybenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Methoxybenzo[d]thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its key properties, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Core Physicochemical Properties
This compound, also known as 2-Mercapto-5-methoxybenzothiazole, is a solid organic compound. Its structure features a bicyclic benzothiazole core substituted with a methoxy group at the 5-position and a thiol group at the 2-position. This substitution pattern significantly influences its electronic properties, solubility, and potential biological interactions. The thiol group allows for tautomerization between the thiol and thione forms.
Quantitative Data Summary
The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NOS₂ | [1] |
| Molecular Weight | 197.28 g/mol | [1] |
| Appearance | Light yellow to orange, powder to crystal solid. | - |
| Melting Point | 190-193 °C | - |
| Boiling Point | 340.8 ± 44.0 °C (Predicted) | - |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | - |
| pKa | 9.27 ± 0.20 (Predicted) | - |
| Water Solubility | Insoluble.[1] | [1] |
| Organic Solvent Solubility | Soluble in common organic solvents like ethanol and acetone.[1] | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for applications in drug development and materials science. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point is a fundamental indicator of a solid compound's purity.
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Sample of this compound
Procedure:
-
Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 190 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range. A narrow range (e.g., < 2 °C) is indicative of high purity.
Determination of Solubility Profile
Understanding a compound's solubility is crucial for formulation, reaction chemistry, and assessing bioavailability.
Apparatus:
-
Vials or test tubes (1-2 mL capacity)
-
Vortex mixer
-
Analytical balance
-
Set of solvents: water, 5% w/v HCl, 5% w/v NaOH, ethanol, acetone.
Procedure:
-
Sample Preparation: Weigh approximately 5 mg of this compound into separate, labeled vials for each solvent.
-
Solvent Addition: Add 0.5 mL of the first solvent (e.g., water) to the corresponding vial.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the sample for dissolution. If the solid completely disappears, the compound is classified as "soluble." If it remains undissolved, it is "insoluble."[2] If partially dissolved, it can be noted as "sparingly soluble."
-
Systematic Testing: Repeat steps 2-4 for each solvent in the panel.[3] Based on the results, the compound can be classified. For instance, solubility in 5% NaOH would suggest acidic character (due to the thiol group), while insolubility in water confirms its non-polar nature.[3]
Determination of pKa (for Poorly Soluble Compounds)
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Given its poor water solubility, methods using co-solvents are required.
Apparatus:
-
UV-Vis Spectrophotometer or Potentiometric Titrator
-
pH meter, calibrated
-
Co-solvent/water mixtures (e.g., Methanol-water or a multicomponent mixture like MDM-water)[4]
-
Standardized acidic and basic titrants
-
Stir plate and stir bar
Methodology (Co-solvent Extrapolation):
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., methanol).
-
Titration Series: Prepare a series of solutions with varying percentages of the organic co-solvent in water (e.g., 20%, 30%, 40%, 50% methanol). Ensure the compound remains fully dissolved in each mixture.
-
Apparent pKa (pₛKₐ) Measurement: For each co-solvent mixture, determine the apparent pKa (pₛKₐ) using either potentiometric titration or UV-Vis spectrophotometry by titrating with a standardized acid or base and monitoring the pH or absorbance changes.[4]
-
Extrapolation to Aqueous pKa: Plot the measured pₛKₐ values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% organic co-solvent to estimate the aqueous pKa value.[4] The Yasuda-Shedlovsky plot is a common and reliable method for this extrapolation.[4]
Visualized Workflows and Pathways
To further elucidate the experimental and synthetic context of this compound, the following diagrams illustrate key logical workflows.
References
- 1. 5-Methoxybenzothiazole-2-thiol | Properties, Safety Data, Uses, Supplier China – High Quality Chemical Products [quinoline-thiophene.com]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxybenzo[d]thiazole-2-thiol CAS number and structure
CAS Number: 55690-60-3
Molecular Formula: C₈H₇NOS₂
This technical guide provides an in-depth overview of 5-Methoxybenzo[d]thiazole-2-thiol, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document also draws upon data from closely related methoxy-benzothiazole derivatives to illustrate the potential properties, synthesis, and biological activities of this chemical class.
Physicochemical and Structural Data
This compound is a benzothiazole derivative characterized by a methoxy group at the 5-position and a thiol group at the 2-position.[1] The presence of these functional groups, along with the bicyclic aromatic core, imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate and a scaffold for drug discovery.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55690-60-3 | [2][3] |
| Molecular Weight | 197.28 g/mol | [2] |
| Molecular Formula | C₈H₇NOS₂ | [2] |
| Melting Point | 190-192 °C | [3] |
| Boiling Point | 340.8 ± 44.0 °C (Predicted) | [3] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 9.27 ± 0.20 (Predicted) | [3] |
| Water Solubility | Insoluble | [3] |
| Appearance | Solid (powder) | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The synthesis can be envisioned starting from 4-methoxyaniline. The introduction of a thiol group ortho to the amine, followed by cyclization with carbon disulfide, would yield the target compound.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Methoxybenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxybenzo[d]thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key physicochemical data and detailed experimental methodologies.
Core Physicochemical Properties
This compound is a benzothiazole derivative characterized by a methoxy group at the 5-position and a thiol group at the 2-position of the benzothiazole ring. These functional groups influence its chemical properties, including solubility and stability, which are critical parameters in drug development.
Solubility Profile
The solubility of a compound is a crucial determinant of its bioavailability and formulation development. This compound exhibits low aqueous solubility due to the non-polar nature of the benzothiazole ring, but is soluble in several organic solvents.[1]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in the public domain, data for the structurally similar compound 5-Methoxy-2-benzimidazolethiol provides valuable insights into its solubility in various vehicles, suggesting a solubility of at least 2.5 mg/mL in specific formulations.[2]
| Solvent/System | Solubility | Compound | Notes |
| Water | Low / Insoluble | This compound | [1][3] |
| Ethanol | Soluble | This compound | [1] |
| Acetone | Soluble | This compound | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | This compound | A 10 mM stock solution can be prepared. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (13.87 mM) | 5-Methoxy-2-benzimidazolethiol | Provides a clear solution.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.87 mM) | 5-Methoxy-2-benzimidazolethiol | Provides a clear solution.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (13.87 mM) | 5-Methoxy-2-benzimidazolethiol | Provides a clear solution.[2] |
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. While no specific stability studies for this compound are readily available, forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5][6]
Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to predict its degradation profile.[5] These studies are crucial for developing and validating stability-indicating methods.[7]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature up to 70°C for up to 7 days.[8] | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature up to 70°C for up to 7 days.[8] | To investigate degradation in alkaline environments. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂), room temperature for up to 7 days.[8] Other agents like metal ions or radical initiators can also be used.[4] | To assess susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat at elevated temperatures (e.g., 40-80°C) for a specified duration. | To evaluate the effect of temperature on stability. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | To determine light sensitivity and potential for photodegradation. |
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, buffered solutions)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.[9]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks
-
pH meter
-
Heating apparatus (e.g., water bath, oven)
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of an appropriate concentration of HCl. Heat the mixture if necessary and monitor for degradation over time by HPLC. Neutralize the sample before analysis.[10]
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of an appropriate concentration of NaOH. Monitor for degradation over time by HPLC. Neutralize the sample before analysis.[10]
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of an appropriate concentration of H₂O₂. Monitor for degradation over time by HPLC.[10]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a selected temperature and monitor for degradation over time.
-
Thermal Degradation (Solution): Heat a solution of the compound at a selected temperature and monitor for degradation over time.
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines and analyze for degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualizations
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Logical workflow for a forced degradation study.
References
- 1. 5-Methoxybenzothiazole-2-thiol | Properties, Safety Data, Uses, Supplier China – High Quality Chemical Products [quinoline-thiophene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound , 97% , 55690-60-3 - CookeChem [cookechem.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. ijsdr.org [ijsdr.org]
- 8. ijisrt.com [ijisrt.com]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
Spectroscopic and Synthetic Profile of 5-Methoxybenzo[d]thiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a probable synthetic route for 5-Methoxybenzo[d]thiazole-2-thiol. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages data from structurally analogous compounds to predict its spectroscopic profile. All presented data should be considered illustrative and are intended to guide researchers in the synthesis and characterization of the title compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound, based on the analysis of similar structures such as 5-methoxy-2-methylbenzothiazole, 6-chlorobenzo[d]thiazole-2-thiol, and other benzothiazole derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.0 - 14.0 | broad singlet | -SH |
| ~7.0 - 7.5 | multiplet | Aromatic CH |
| ~3.8 | singlet | -OCH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=S (Thione) |
| ~155 - 160 | C-OCH₃ |
| ~110 - 145 | Aromatic C |
| ~55 | -OCH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H Stretching |
| ~2600 - 2550 | Thiol (-SH) Stretching |
| ~1600 - 1450 | Aromatic C=C Stretching |
| ~1250 | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Aryl-O-CH₃ Symmetric Stretch |
| ~1300 | C-N Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Assignment |
| ~197 | [M]⁺ (Molecular Ion) |
| ~164 | [M - SH]⁺ |
| ~152 | [M - CH₃S]⁺ |
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis and characterization of benzothiazole derivatives.[3][4]
Synthesis of this compound
A plausible synthetic route involves the reaction of 4-methoxy-2-aminophenol with carbon disulfide.
Materials:
-
4-methoxy-2-aminophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
4-methoxy-2-aminophenol is added to the ethanolic KOH solution and stirred until dissolved.
-
Carbon disulfide is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
Samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Wavenumbers are reported in cm⁻¹.
Mass Spectrometry:
-
Mass spectra are obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
-
The molecular ion peak and major fragmentation patterns are analyzed.
Workflow and Logical Diagrams
The following diagrams illustrate the synthetic workflow and the logical process of spectroscopic characterization.
References
The Methoxy Group in Benzothiazole Scaffolds: A Technical Guide to Biological Significance
Executive Summary: The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic substitution on this heterocyclic system is a key determinant of its pharmacological profile. Among various functional groups, the methoxy (-OCH3) group holds particular significance. Its unique electronic and steric properties—acting as a lipophilic hydrogen bond acceptor and an electron-donating group—profoundly influence the potency, selectivity, and pharmacokinetic properties of benzothiazole derivatives. This technical guide provides an in-depth analysis of the role of the methoxy group in modulating the anticancer, antimicrobial, and neuroprotective activities of benzothiazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Benzothiazoles
Benzothiazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This bicyclic structure is present in numerous natural and synthetic molecules, endowing them with a broad spectrum of pharmacological properties. The versatility of the benzothiazole nucleus allows for substitutions at various positions (2, 4, 5, 6, and 7), enabling chemists to fine-tune its biological effects. Methoxy substitution, in particular, has been identified as a critical modification for enhancing therapeutic potential across different disease areas, including oncology, infectious diseases, and neurodegenerative disorders.
Physicochemical Influence of the Methoxy Group
The biological impact of the methoxy group stems from its fundamental physicochemical characteristics. As an electron-donating group, it can increase the electron density of the benzothiazole ring system, influencing its interaction with biological targets. Its lipophilic nature can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within the binding pockets of enzymes and receptors, thereby increasing binding affinity and potency. The position of the methoxy group on the benzothiazole ring or its phenyl substituents is crucial in determining its specific effect on biological activity.
Anticancer Activity of Methoxy-Substituted Benzothiazoles
The methoxy group is a prevalent feature in many benzothiazole derivatives designed as anticancer agents. Its presence and position significantly impact cytotoxicity, mechanism of action, and selectivity against various cancer cell lines.
Modulation of Cytotoxicity
Structure-activity relationship (SAR) studies have consistently shown that methoxy substitution can dramatically enhance anticancer potency. For instance, the presence of a 3,4,5-trimethoxy substituted phenyl ring at the C2-position of a thiazole core was found to be crucial for potent antiproliferative activity against melanoma and prostate cancer. Similarly, a 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole derivative (GW 610) demonstrated exceptionally potent and selective activity, with GI50 values below 0.1 nM for certain breast cancer cell lines. In some series, the introduction of methoxy groups led to IC50 values in the nanomolar to low micromolar range against a panel of human cancer cell lines. However, in other cases, replacing a hydroxy group with a methoxy group led to decreased activity, highlighting the nuanced role of this functional group.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of representative methoxy-benzothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Measured Activity (IC50/GI50) | Reference(s) |
| 2-(3,4,5-trimethoxybenzoyl)-thiazole analogues (SMART) | Prostate, Melanoma | 6–304 nM | |
| 2-(2,3,4-trimethoxyphenyl)benzothiazole (1i) | A549, MCF7-ADR | 10.07–13.21 µg/ml | |
| Substituted methoxybenzamide benzothiazole (41) | Various | 1.1–8.8 µM | |
| Pyrimidine based isoxazole with methoxy phenyl (34) | Colo205 | 5.04 µM | |
| 3,4,5-trimethoxybenzothiazole with acetamide (49) | NQO2 Inhibition | 31 nM | |
| 3,4,5-trimethoxybenzothiazole with methoxy (40) | NQO2 Inhibition | 51 nM | |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (8n) | MCF-7, MDA 468 | < 0.1 nM | |
| Benzothiazole Derivative B7 | A431, A549, H1299 | Significant Inhibition | |
| Benzothiazole Derivatives A & B | HepG2 | 29.63–59.17 µM |
Mechanisms and Signaling Pathways
Methoxy-benzothiazoles exert their anticancer effects through diverse mechanisms:
-
Tubulin Polymerization Inhibition : The 3,4,5-trimethoxybenzoyl-aryl-thiazole (SMART) compounds were identified as a new class of tubulin polymerization inhibitors.
-
Apoptosis Induction : Many benzothiazole derivatives induce programmed cell death. Some achieve this by activating the p53 tumor suppressor pathway.
-
Kinase Signaling Inhibition : Certain derivatives, such as compound B7, have been shown to inhibit key cancer-related signaling pathways like AKT and ERK.
-
NQO2 Inhibition : A series of methoxy-substituted benzothiazoles showed potent, nanomolar inhibition of the oxidoreductase NQO2, a target for inflammation and cancer.
5-Methoxybenzo[d]thiazole-2-thiol: A Technical Whitepaper on its Potential Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential pharmacological activities associated with 5-Methoxybenzo[d]thiazole-2-thiol. While direct pharmacological data on this specific compound is limited in publicly available research, it serves as a crucial synthetic intermediate for the development of potent quorum sensing inhibitors. This document will detail the synthesis of this compound and subsequently focus on the significant pharmacological activities, experimental protocols, and mechanisms of action attributed to its derivatives, particularly in the realm of antimicrobial research. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, a specific derivative, has been identified as a key precursor in the synthesis of novel compounds with potential therapeutic applications. This whitepaper will explore the known synthesis of this compound and the pharmacological activities of its derivatives, with a particular focus on quorum sensing inhibition.
Synthesis of this compound
The synthesis of this compound has been reported via the reaction of 2-bromo-5-methoxyaniline with potassium ethylxanthate in dimethylformamide (DMF).[4]
Experimental Protocol:
A solution of 2-bromo-5-methoxyaniline (5.0 mmol) and potassium ethylxanthate (11.0 mmol) in dimethylformamide (7.5 mL) is stirred at 120°C for 12 hours in an oil bath.[4] Following the reaction, the mixture is cooled to room temperature and poured into ice water (200 mL). The pH is adjusted to 2 with 1 M HCl, leading to the precipitation of the product. The precipitate is filtered, washed with deionized water, and dried. Recrystallization from chloroform, followed by treatment with activated charcoal in ethyl acetate, yields the purified this compound as a white solid.[4]
Characterization Data:
| Compound | Appearance | Yield | 1H NMR (400 MHz, DMSO-d6) δ (ppm) |
| This compound | White solid | 22% | 13.63 (s, 1H), 7.57 (d, J = 8.8 Hz, 1H), 6.92 (dd, J = 8.8, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 3.79 (s, 3H)[4] |
Pharmacological Activities of this compound Derivatives: Quorum Sensing Inhibition
While direct pharmacological studies on this compound are not extensively documented, its derivatives have been synthesized and evaluated as potent inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[5]
Quorum Sensing Inhibition Assays
A series of unsymmetrical azines derived from this compound were synthesized and evaluated for their QS inhibitory activity.[5]
Experimental Protocols:
-
Violacein Inhibition Assay in Chromobacterium violaceum : The synthesized compounds were initially screened for their ability to inhibit QS-mediated violacein production in the reporter strain Chromobacterium violaceum. Compounds showing greater than 50% inhibition at a concentration of 200 µM were considered active.[5]
-
Pseudomonas aeruginosa LasR-based QS Inhibition Assay : Active compounds were further tested for their ability to inhibit the LasR receptor-based QS system in a Pseudomonas aeruginosa biomonitor strain carrying a lasB-gfp(ASV) reporter. The inhibition of green fluorescent protein (GFP) production, which is under the control of the lasB promoter, was measured in a dose-dependent manner.[5]
-
Biofilm Inhibition Assay : The potential of the active compounds to inhibit and clear mature biofilms of Pseudomonas aeruginosa was also investigated. Three-day-old mature biofilms were treated with the compounds at a concentration of 50 µM, and the biofilm structure was visualized using confocal microscopy.[5]
Quantitative Data for Derivatives
The following table summarizes the quantitative data for two of the most potent derivatives synthesized from this compound.
| Compound | Violacein Inhibition at 200 µM | Biofilm Clearance at 50 µM |
| Derivative 17j | >50%[5] | Significant Inhibition[5] |
| Derivative 17n | >50%[5] | Significant Inhibition[5] |
Note: The original research paper should be consulted for the specific structures of derivatives 17j and 17n.
Mechanism of Action
The proposed mechanism of action for the observed quorum sensing inhibition by the derivatives of this compound is the inhibition of the LasR transcriptional factor. Molecular docking studies were performed to investigate the binding potential of these compounds to the LasR protein of Pseudomonas aeruginosa.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and pharmacological evaluation of this compound derivatives.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of quorum sensing inhibition by derivatives of this compound.
Conclusion
This compound is a valuable synthetic precursor for the development of novel pharmacological agents. While direct evidence of its own biological activity is sparse, its derivatives have demonstrated significant potential as quorum sensing inhibitors, a promising strategy for combating bacterial infections. The detailed experimental protocols and quantitative data presented for these derivatives provide a strong foundation for future research in this area. Further investigation into the direct pharmacological profile of this compound and the optimization of its derivatives could lead to the development of new and effective therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Chiral Pentacarboxycyclopentadiene-Based Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Meso-Epoxides by 2-Mercaptobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 5-Methoxybenzo[d]thiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, owing to the versatile biological and pharmacological activities of the benzothiazole scaffold.[1][2][3] The incorporation of a methoxy group and a thiol moiety at specific positions on the benzothiazole ring can modulate its electronic properties, reactivity, and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the molecular structure, spectroscopic properties, and reactivity of this compound. While direct experimental and computational studies on this specific molecule are not extensively reported, this guide outlines a robust framework for its analysis based on established computational methodologies and data from structurally analogous compounds.
Introduction to Benzothiazole Derivatives
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3] This core structure is present in a wide array of pharmacologically active molecules with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships of these compounds, offering insights into their electronic structure, reactivity, and spectroscopic signatures.[3][4][5]
Proposed Computational and Experimental Workflow
A synergistic approach combining computational modeling and experimental validation is crucial for a thorough understanding of this compound. The following workflow outlines a logical sequence of investigation.
Caption: Proposed workflow for theoretical and experimental studies.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.[4] For this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. A common approach involves using the B3LYP functional with a 6-311+G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.
3.1.1. Geometry Optimization
The first step in computational analysis is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, which calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogy with Related Benzothiazoles) [6]
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-S (thiazole ring) | ~ 1.76 |
| C=N (thiazole ring) | ~ 1.37 |
| C-C (benzene ring) | ~ 1.39 - 1.41 |
| C-O (methoxy) | ~ 1.36 |
| O-CH3 (methoxy) | ~ 1.43 |
| C-S (thiol) | ~ 1.78 |
| S-H (thiol) | ~ 1.34 |
| **Bond Angles (°) ** | |
| C-S-C (thiazole ring) | ~ 88 - 90 |
| C-N=C (thiazole ring) | ~ 110 - 112 |
| C-C-C (benzene ring) | ~ 118 - 121 |
| C-O-C (methoxy) | ~ 117 - 119 |
| C-S-H (thiol) | ~ 95 - 97 |
Note: These values are estimations based on data from structurally similar benzothiazole derivatives and should be confirmed by specific calculations for the title compound.
Spectroscopic Analysis
3.2.1. Vibrational Spectroscopy (FT-IR)
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies, when scaled by an appropriate factor, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes.
Table 2: Predicted Vibrational Frequencies for this compound [7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (if tautomer exists) | ~ 3400 - 3500 |
| N-H Stretch (if tautomer exists) | ~ 3300 - 3400 |
| Aromatic C-H Stretch | ~ 3000 - 3100 |
| Aliphatic C-H Stretch (methoxy) | ~ 2850 - 2950 |
| C=N Stretch (thiazole) | ~ 1600 - 1650 |
| C=C Stretch (aromatic) | ~ 1450 - 1600 |
| C-O Stretch (methoxy) | ~ 1200 - 1250 |
| C-S Stretch | ~ 600 - 800 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While not directly calculated in this guide, computational methods can also predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. The predicted chemical shifts for this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing thiazole-2-thiol moiety.
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.[3] A smaller gap suggests higher reactivity.[3] For benzothiazole derivatives, the HOMO is typically localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.0 to -5.5 |
| LUMO Energy | ~ -2.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on a molecule's surface.[5] It helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets.[5] For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the methoxy group, indicating nucleophilic regions. Positive potential (blue) would be expected around the hydrogen atoms.
Proposed Experimental Protocols
Synthesis
A plausible synthetic route for this compound could involve the reaction of 2-amino-4-methoxyphenol with carbon disulfide in the presence of a base. The reaction progress would be monitored by Thin Layer Chromatography (TLC).
Step 1: Synthesis of the Benzothiazole Ring A mixture of 2-amino-4-methoxyphenol, an equimolar amount of a base (e.g., potassium hydroxide), and an excess of carbon disulfide in a suitable solvent (e.g., ethanol) would be refluxed for several hours.
Step 2: Purification The crude product would be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.
Characterization
The structure of the synthesized compound would be confirmed using the following spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Molecular Structure and Potential Tautomerism
This compound can exist in two tautomeric forms: the thiol form and the thione form. Computational studies can predict the relative stabilities of these tautomers.
Caption: Potential tautomeric forms of the molecule.
Conclusion
This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. The proposed computational workflow, including DFT calculations for geometry optimization, spectroscopic analysis, and electronic property prediction, offers a robust approach to characterizing this molecule. The outlined experimental protocols for synthesis and characterization provide a pathway for validating the computational findings. The insights gained from such studies are anticipated to be highly valuable for guiding the rational design of novel benzothiazole-based derivatives for applications in drug discovery and materials science.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 4. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Methoxybenzo[d]thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic organic compound belonging to the benzothiazole class. While this specific molecule is commercially available and primarily utilized as a synthon in organic synthesis, the broader family of benzothiazole-2-thiol derivatives has garnered significant interest in medicinal chemistry.[1] These derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2]
This document provides detailed experimental protocols and application notes for the potential use of this compound and its derivatives in research and drug development. The protocols outlined below are based on established methodologies for evaluating the biological activities of benzothiazole compounds. Due to a lack of specific published data for this compound, the quantitative data presented in the tables are illustrative and derived from studies on various benzothiazole-2-thiol derivatives. These should serve as a reference for expected outcomes and data presentation.
Data Presentation: Illustrative Biological Activity of Benzothiazole-2-thiol Derivatives
The following tables summarize representative quantitative data for various benzothiazole-2-thiol derivatives to provide a comparative overview of their potential biological activities.
Table 1: Illustrative Anticancer Activity of Benzothiazole-2-thiol Derivatives (IC50 Values)
| Derivative | Cell Line | IC50 (µM) | Reference |
| Substituted pyrimidine containing benzothiazole | HCT-116 | 1.1 - 8.8 | [2] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | 0.0012 | [2] |
| Substituted bromopyridine acetamide benzothiazole | SW620 | 0.0043 | [2] |
| Substituted bromopyridine acetamide benzothiazole | A549 | 0.044 | [2] |
| Substituted bromopyridine acetamide benzothiazole | HepG2 | 0.048 | [2] |
| Hydrazine based benzothiazole | HeLa | 2.41 | [2] |
| Hydrazine based benzothiazole | COS-7 | 4.31 | [2] |
Table 2: Illustrative Antimicrobial Activity of Benzothiazole-2-thiol Derivatives (MIC Values)
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzo[d]thiazole-2-thiol derivative 1 | Pseudomonas aeruginosa | 128 | [3] |
| Benzo[d]thiazole-2-thiol derivative 2 | Pseudomonas aeruginosa | 256 | [3] |
| N-arylsulfonylpyridone derivative | Staphylococcus aureus | 0.025 - 2.609 (mM) | [4] |
Table 3: Illustrative Kinase Inhibitory Activity of Benzothiazole Derivatives
| Derivative | Kinase Target | IC50 (nM) | Reference |
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | NQO2 | 25 | [5] |
| 6-acetamide-3',4',5'-trimethoxybenzothiazole | NQO2 | 31 | [5] |
| 6-methoxy-3',4',5'-trimethoxybenzothiazole | NQO2 | 51 | [5] |
| 6-amino-3',4',5'-trimethoxybenzothiazole | NQO2 | 79 | [5] |
| Methoxy-3,5-dimethoxybenzothiazole | NQO2 | 108 | [5] |
| Trifluoromethyl-3,5-dimethoxybenzothiazole | NQO2 | 123 | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains of interest
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
DMSO
-
Standard antibiotic or antifungal agent (positive control)
-
Resazurin solution (optional, for viability indication)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight.
-
Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm.
-
Alternatively, add resazurin solution and incubate for a few hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.
-
Caption: Workflow for Broth Microdilution Antimicrobial Assay.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent assay to measure the inhibition of a specific kinase by this compound.
Materials:
-
Purified kinase of interest (e.g., PI3K, Akt, MAPK)
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO
-
ATP
-
White, opaque 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase/substrate solution in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to create a 2x compound solution.
-
Prepare a 2x ATP solution in the kinase buffer. The final ATP concentration should be at the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2x compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2x kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Signaling Pathways
Benzothiazole derivatives have been reported to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most prominent targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Benzothiazole derivatives have been shown to inhibit this pathway at various points, leading to decreased cancer cell viability.[6]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also frequently observed in cancer. Benzothiazole derivatives have been reported to inhibit components of this pathway, contributing to their anticancer effects.[6]
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-Methoxybenzo[d]thiazole-2-thiol for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-methoxybenzo[d]thiazole-2-thiol, a promising scaffold in medicinal chemistry. The protocols detailed below outline the synthesis of novel derivatives and their subsequent evaluation in key biological assays for anticancer and antimicrobial activities. The information is curated to assist researchers in the development of new therapeutic agents.
Introduction
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers a versatile platform for chemical modification to enhance biological efficacy and selectivity. Derivatization at the thiol group (S-substitution) or other positions on the benzothiazole ring can lead to compounds with improved potency and targeted mechanisms of action. This document outlines key synthetic strategies and biological screening protocols to explore the therapeutic potential of novel this compound derivatives.
Synthetic Derivatization Protocols
The primary site for derivatization of this compound is the exocyclic thiol group, which can readily undergo S-alkylation or S-acylation reactions. The following protocols describe general methods for the synthesis of S-substituted derivatives.
Protocol 1: Synthesis of S-Alkyl Derivatives via Nucleophilic Substitution
This protocol describes the reaction of this compound with various alkyl halides to introduce diverse functionalities.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone or DMF (20 mL), add a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the thiolate anion.
-
Add the desired alkyl halide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If using K₂CO₃, filter the solid and concentrate the filtrate under reduced pressure. If using NaH, quench the reaction carefully with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure S-alkylated derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Assay Protocols
The following protocols detail standard in vitro assays to evaluate the anticancer and antimicrobial activities of the synthesized this compound derivatives.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized this compound derivatives
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Prepare a standardized inoculum of the microbial strains (0.5 McFarland standard).
-
Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data from the biological assays should be summarized in clear and structured tables to facilitate comparison of the activity of different derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Structure | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| MBT-H | This compound | >100 | >100 | >100 |
| MBT-01 | S-benzyl-5-methoxybenzo[d]thiazole-2-thiol | 25.4 | 32.1 | 28.9 |
| MBT-02 | 2-((5-methoxybenzo[d]thiazol-2-yl)thio)-N-phenylacetamide | 10.8 | 15.2 | 12.5 |
| MBT-03 | S-(4-chlorobenzyl)-5-methoxybenzo[d]thiazole-2-thiol | 8.5 | 11.7 | 9.8 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Structure | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| MBT-H | This compound | >128 | >128 | >128 |
| MBT-01 | S-benzyl-5-methoxybenzo[d]thiazole-2-thiol | 64 | 128 | 64 |
| MBT-02 | 2-((5-methoxybenzo[d]thiazol-2-yl)thio)-N-phenylacetamide | 16 | 32 | 32 |
| MBT-03 | S-(4-chlorobenzyl)-5-methoxybenzo[d]thiazole-2-thiol | 8 | 16 | 16 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 2 |
Note: The data presented in these tables are representative and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and the experimental conditions.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by anticancer benzothiazole derivatives and a general experimental workflow.
Figure 1: General experimental workflow for the derivatization and biological evaluation of this compound.
Figure 2: Potential induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.
Figure 3: Potential inhibition of the JNK signaling pathway by this compound derivatives.
These application notes and protocols provide a foundational framework for the synthesis and biological evaluation of novel this compound derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
Synthesis of Novel Anticancer Agents from 5-Methoxybenzo[d]thiazole-2-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and biological evaluation of novel anticancer agents derived from 5-Methoxybenzo[d]thiazole-2-thiol. The methodologies outlined herein are based on established research demonstrating the potential of benzothiazole acylhydrazone derivatives as cytotoxic agents against various cancer cell lines.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The benzothiazole scaffold can be strategically modified to interact with various biological targets. This application note focuses on the synthesis of a series of 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N'-(4-substituted-benzylidene)acetohydrazide derivatives and summarizes their in vitro anticancer activity. The synthetic pathway involves a three-step process commencing with the alkylation of this compound, followed by hydrazinolysis, and culminating in the condensation with various substituted benzaldehydes to yield the final Schiff base derivatives.
Data Presentation
The synthesized compounds derived from this compound have been evaluated for their cytotoxic activity against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of this compound Derivatives
| Compound ID | Derivative Substituent (at 4-position of benzylidene) | A549 (Lung Cancer) | C6 (Glioma) | MCF-7 (Breast Cancer) | HT-29 (Colorectal Cancer) | NIH3T3 (Normal Fibroblasts) |
| 4h | 3-Methylpiperidin-1-yl | >100 | 12.02 | 47.86 | 31.62 | 28.18 |
| 4i | 4-Methylpiperidin-1-yl | >100 | 11.48 | 45.71 | 35.48 | 29.51 |
| 4j | 4-(4-Methoxyphenyl)piperazin-1-yl | >100 | 18.20 | 60.26 | 41.69 | 33.11 |
| Cisplatin | (Reference Drug) | 16.60 | 3.02 | 21.38 | 20.42 | 1.86 |
Data is compiled from "Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents"[1].
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and biological evaluation of the target compounds.
Protocol 1: Synthesis of Ethyl 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)acetate
-
To a solution of this compound (0.015 mol) in acetone, add ethyl 2-chloroacetate (0.015 mol) and potassium carbonate (K2CO3) (0.015 mol).
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting residue from ethanol to obtain the pure product.
Protocol 2: Synthesis of 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)acetohydrazide
-
Dissolve the Ethyl 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)acetate (0.01 mol) obtained from Protocol 1 in ethanol.
-
Add an excess of hydrazine hydrate (0.05 mol) to the solution.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
Protocol 3: General Synthesis of 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N'-(4-substituted-benzylidene)acetohydrazide Derivatives (4h-4j)
-
In a round-bottom flask, combine 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)acetohydrazide (0.002 mol) and the appropriate 4-substituted benzaldehyde (0.002 mol) in ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the precipitated solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to yield the final pure compound.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (A549, C6, MCF-7, HT-29) and normal cells (NIH3T3) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.000316 mM to 1 mM) and a reference drug (Cisplatin) for 48 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for novel anticancer agents.
Proposed Signaling Pathway for Anticancer Activity
While the precise signaling pathway for these specific 5-methoxy derivatives is under investigation, many benzothiazole compounds are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action.
Caption: Proposed mitochondrial apoptosis pathway.
References
Application Notes and Protocols: Antimicrobial Compound Development Using a 5-Methoxybenzo[d]thiazole-2-thiol Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel antimicrobial compounds utilizing the 5-methoxybenzo[d]thiazole-2-thiol scaffold. This document details the synthesis, antimicrobial screening methodologies, and potential mechanisms of action for derivatives of this scaffold. Due to the specificity of the core scaffold, data from closely related methoxy-substituted benzothiazole derivatives are included to provide a broader context and guide research efforts.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various methoxy-substituted benzothiazole derivatives has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data from relevant studies.
Table 1: Antibacterial Activity of Methoxy-Substituted Benzothiazole Derivatives
| Compound ID | Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| K-03 | Pseudomonas aeruginosa | 50 | Potent Activity | [1] |
| K-03 | Pseudomonas aeruginosa | 100 | Potent Activity | [1] |
| K-05 | Pseudomonas aeruginosa | 50 | Potent Activity | [1] |
| K-05 | Pseudomonas aeruginosa | 100 | Potent Activity | [1] |
| K-06 | Pseudomonas aeruginosa | 50 | Potent Activity | [1] |
| K-06 | Pseudomonas aeruginosa | 100 | Potent Activity | [1] |
| Standard | ||||
| Procaine Penicillin | Pseudomonas aeruginosa | - | Standard Reference | [1] |
Note: "Potent Activity" indicates significant inhibition as compared to the standard, specific inhibition zone diameters were not provided in the source material.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against various strains
| Compound ID | S. aureus (mM) | S. mutans (mM) | K. pneumonia (mM) | C. albicans (mM) | Reference |
| 14b | - | - | - | - | [2] |
| 16a | - | - | - | - | [2] |
| 16c | 0.025 | 0.203 | 0.813 | - | [2] |
| 19a | Inactive | - | - | - | [2] |
| 19e | Inactive | - | - | - | [2] |
| Ampicillin | Standard | Standard | Standard | - | [2] |
| Sulfadiazine | Standard | Standard | Standard | - | [2] |
| Nystatin | - | - | - | Standard | [2] |
Note: A dash (-) indicates that the data was not provided or the compound was not tested against that specific strain in the cited literature.
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are crucial for reproducible research.
Protocol 1: Synthesis of Methoxy-Substituted Benzothiazole Derivatives
This protocol outlines a general method for the synthesis of methoxy-substituted benzothiazole derivatives.[1]
Materials:
-
3-chloro-4-methoxy-aniline
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ammonia
-
Substituted nitrobenzoyl chloride (e.g., 2-, 3-, or 4-nitrobenzoyl chloride)
-
Dry pyridine
-
Acetone
Procedure:
-
Synthesis of the Benzothiazole Nucleus:
-
To 20 mL of cooled glacial acetic acid, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 3-chloro-4-methoxy-aniline, ensuring the temperature does not exceed room temperature.
-
Slowly add bromine in glacial acetic acid with constant stirring.
-
After the initial reaction, add ammonia to the reaction mixture.
-
The resulting 2-amino-4-chloro-5-methoxy-benzothiazole is then isolated.
-
-
Condensation Reaction:
-
Condense the synthesized 2-amino-4-chloro-5-methoxy-benzothiazole with a substituted nitrobenzoyl chloride.
-
Perform the reaction in the presence of dry pyridine and acetone.
-
The final methoxy-substituted benzothiazole derivative is obtained after purification.
-
Protocol 2: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[3]
Materials:
-
Nutrient agar plates
-
Bacterial/Fungal culture
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized cell suspension of the test organism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).
-
Inoculation of Plates: Inoculate the surface of the nutrient agar plates evenly using a sterile cotton swab dipped in the cell suspension.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Application of Compounds: Add a defined volume (e.g., 0.10 mL) of the test compound solutions, standard antibiotic, and solvent control into separate wells.[3]
-
Incubation: Incubate the plates at 37°C for 24-48 hours for bacteria and at a suitable temperature for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
96-well microtiter plates
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial/Fungal inoculum
-
Test compounds at known concentrations
-
Standard antibiotics
-
Solvent control
Procedure:
-
Serial Dilution: Prepare serial dilutions of the test compounds in the microtiter plates containing sterile broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include positive controls (broth with inoculum and no compound), negative controls (broth only), and solvent controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations: Workflows and Signaling Pathways
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of antimicrobial compounds based on the this compound scaffold.
Caption: A flowchart of the drug discovery process.
Proposed Signaling Pathway Inhibition
Some benzothiazole derivatives have been shown to act as antibacterial synergists by targeting bacterial two-component systems, such as the Gac/Rsm pathway in Pseudomonas aeruginosa. This pathway regulates virulence factors and biofilm formation.
Caption: Inhibition of the Gac/Rsm signaling cascade.
References
Application Notes and Protocols: 5-Methoxybenzo[d]thiazole-2-thiol as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Methoxybenzo[d]thiazole-2-thiol as a versatile precursor for the synthesis of potent kinase inhibitors. This document details the synthetic methodologies, biological activities, and relevant signaling pathways associated with these compounds, offering valuable insights for drug discovery and development.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a key starting material for the generation of a diverse library of kinase inhibitors targeting critical enzymes in oncogenic and inflammatory signaling cascades. This document outlines the synthesis and application of these derivatives as inhibitors of c-Jun N-terminal kinase (JNK), dual-specificity casein kinase 2 (CK2) and glycogen synthase kinase-3β (GSK3β), and p38 mitogen-activated protein kinase (MAPK).
Kinase Inhibitors Derived from this compound
Derivatives of this compound have been successfully synthesized and evaluated as potent inhibitors of several key kinases. The methoxy group at the 5-position can influence the electron density of the benzothiazole ring system and provide a handle for further structural modifications, contributing to the potency and selectivity of the final compounds.
c-Jun N-terminal Kinase (JNK) Inhibitors
A series of 2-thioether-benzothiazoles has been developed as allosteric inhibitors of JNK, a key mediator of cellular stress responses.[1] These compounds interfere with the interaction between JNK and its scaffolding protein, JIP1.
Quantitative Data: JNK Inhibition
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| BI-87D11 | 2-((5-nitrothiazol-2-yl)thio)-5-methoxybenzo[d]thiazole | JNK1 | Not explicitly stated, but activity is similar to BI-87G3 |
| BI-87G3 | 2-((5-nitrothiazol-2-yl)thio)benzo[d]thiazole | JNK1 (ATF-2 phosphorylation) | 1.8 |
| BI-87G3 | 2-((5-nitrothiazol-2-yl)thio)benzo[d]thiazole | JNK2 (pepJIP1 displacement) | 0.16 |
Dual Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) Inhibitors
Tetrahydrobenzo[d]thiazole derivatives have been identified as dual inhibitors of CK2 and GSK3β, kinases implicated in the deactivation of the tumor suppressor protein PTEN.[2]
Quantitative Data: CK2 and GSK3β Inhibition
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| 1g | 3-(3-(6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoic acid | CK2 | 1.9 |
| 1g | 3-(3-(6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoic acid | GSK3β | 0.67 |
| 2g | 3-(3-(6-(benzylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoic acid | CK2 | < 3 |
| 2g | 3-(3-(6-(benzylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoic acid | GSK3β | < 3 |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
Benzothiazole derivatives have also been explored as inhibitors of p38α MAPK, a key enzyme in inflammatory responses.[3]
Quantitative Data: p38α MAPK Inhibition
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| 12l | N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide | p38α MAPK | 0.036 |
| 13m | N-(benzo[d]thiazol-2-yl)-2-((4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | p38α MAPK | 0.031 |
| SB 203580 (Reference) | p38α MAPK | 0.043 |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The JNK pathway is a crucial stress-activated protein kinase cascade. Upon activation by stimuli such as cytokines or environmental stress, a phosphorylation cascade involving MAP3Ks and MKK4/7 leads to the activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun, regulating gene expression involved in apoptosis, inflammation, and cellular stress responses.
Dual Inhibition of CK2/GSK3β in the PTEN Signaling Pathway
CK2 and GSK3β are serine/threonine kinases that can phosphorylate and inactivate the tumor suppressor PTEN. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. By inhibiting both CK2 and GSK3β, the benzothiazole-derived dual inhibitors can prevent PTEN inactivation, thereby suppressing the pro-survival PI3K/Akt pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another stress-activated kinase cascade that plays a central role in inflammation. Upon activation by inflammatory cytokines or cellular stress, a phosphorylation cascade involving MAP3Ks and MKK3/6 leads to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols
General Synthesis of 2-((5-nitrothiazol-2-yl)thio)benzo[d]thiazole Derivatives (JNK Inhibitors)
This protocol is adapted from the synthesis of compound 87G3.[1]
-
Dissolution: Dissolve 1 mmol of the corresponding benzothiazole-2-thiol (e.g., this compound) in 5 mL of methanol in a round-bottom flask.
-
Base Addition: Add 1.2 mmol of sodium methoxide (2.4 mL of a 0.5 M solution in methanol) to the solution at room temperature and stir for 5 minutes.
-
Nucleophilic Substitution: Add 1.1 mmol of 2-bromo-5-nitrothiazole to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: Acidify the reaction mixture with 1 N HCl.
-
Filtration and Washing: Collect the resulting precipitate by filtration. Wash the solid sequentially with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL).
-
Drying: Dry the purified solid to yield the final product.
General Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-based Dual Kinase Inhibitors (CK2/GSK3β)
This protocol describes a general procedure for the synthesis of urea-based inhibitors.[2]
-
Reactant Preparation: In a nitrogen atmosphere, dissolve 1.0 equivalent of 2-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)isoindoline-1,3-dione in DMF.
-
Isocyanate Addition: Add 1.0 equivalent of the desired substituted phenyl isocyanate, diluted in DCM, dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 1.5-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, evaporate the low boiling point solvent under vacuum. Pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Filter the precipitate, dry it, and purify by column chromatography on silica gel to obtain the desired product.
JNK Inhibition Kinase Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing JNK inhibitory activity.[4]
-
Reagent Preparation: Dilute the JNK3 enzyme, substrate (e.g., ATF2), and ATP in the provided kinase buffer.
-
Plate Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a control.
-
Enzyme Addition: Add 2 µL of the diluted JNK enzyme to each well.
-
Reaction Initiation: Start the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to JNK activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
p38α MAPK Inhibition Kinase Assay (Radiometric)
This protocol is a classic method for measuring p38 MAPK activity.[5]
-
Reaction Mix Preparation: In a 96-well plate, prepare a reaction mix containing kinase assay buffer, the p38α isoform, and a substrate peptide (e.g., ATF2).
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a no-inhibitor control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Dual CK2 and GSK3β Kinase Inhibition Assay (Fluorescence-Based)
This protocol is based on the Z′-LYTE™ kinase assay.[2]
-
Assay Setup: Perform the assay using the Z′-LYTE™ Kinase Assay Kit - Ser/Thr 11 Peptide for CK2 and Ser/Thr 9 Peptide for GSK3β, following the manufacturer's instructions.
-
Inhibitor Screening: Initially screen all synthesized compounds at a fixed concentration to identify those with significant dual inhibitory activity (e.g., >30% inhibition of both kinases).
-
IC50 Determination: For compounds showing significant dual inhibition, perform dose-response experiments to determine the IC50 values for both CK2 and GSK3β.
-
Data Analysis: Use non-linear regression analysis to fit the inhibition curves and calculate the IC50 values.
Conclusion
This compound is a valuable and versatile precursor for the development of a wide array of kinase inhibitors. The synthetic accessibility of this starting material, coupled with the proven efficacy of its derivatives against key oncogenic and inflammatory kinases, underscores its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon this promising class of compounds in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 5-Methoxybenzo[d]thiazole-2-thiol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes and experimental protocols for the reaction of 5-Methoxybenzo[d]thiazole-2-thiol with various electrophiles. The resulting S-substituted benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. The thiol group at the 2-position is readily deprotonated to form a nucleophilic thiolate, which can react with a wide range of electrophiles to yield S-substituted derivatives. This functionalization allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The methoxy group at the 5-position can influence the electronic properties and bioavailability of the resulting molecules.
Derivatives of benzothiazole-2-thiol have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The S-alkylation and S-acylation reactions are fundamental transformations for the diversification of this privileged scaffold.
Reaction with Electrophiles: An Overview
The reaction of this compound with electrophiles proceeds primarily through the nucleophilic sulfur atom of the thiol group. The general reaction scheme involves the deprotonation of the thiol by a suitable base to form the more nucleophilic thiolate anion, which then undergoes an SN2 reaction with an electrophile.
Common electrophiles include alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) and acyl chlorides (e.g., acetyl chloride, benzoyl chloride). The choice of base and solvent is crucial for optimizing the reaction conditions and achieving high yields.
Data Presentation: Reaction of Benzothiazole-2-thiol Derivatives with Electrophiles
The following table summarizes the reaction of various benzothiazole-2-thiol derivatives with different electrophiles, providing insights into the expected reactivity of this compound.
| Starting Material | Electrophile | Base | Solvent | Product | Yield (%) | Reference |
| 6-Aminobenzothiazole-2-thiol | 3-Chloropropyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 2-((6-Aminobenzo[d]thiazol-2-yl)thio)propyl chloride | - | [1] |
| 6-Aminobenzothiazole-2-thiol | 2-Bromoacetyl bromide | Triethylamine (TEA) | Tetrahydrofuran (THF) | 2-((6-Aminobenzo[d]thiazol-2-yl)thio)acetyl bromide | - | [1] |
| 6-Aminobenzothiazole-2-thiol | 2-Chloroacetyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide | 71 | [1] |
| Benzothiazole-2-thiol | 2-Bromo-1-phenylethan-1-one | - | Acetonitrile | 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethan-1-one | 89 | |
| Benzothiazole-2-thiol | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | - | Acetonitrile | 2-(Benzo[d]thiazol-2-ylthio)-1-(4-chlorophenyl)ethan-1-one | 92 | |
| Benzothiazole-2-thiol | 2-Bromo-1-(p-tolyl)ethan-1-one | - | Acetonitrile | 2-(Benzo[d]thiazol-2-ylthio)-1-(p-tolyl)ethan-1-one | 95 |
Experimental Protocols
The following are detailed experimental protocols for the S-alkylation and S-acylation of benzothiazole-2-thiol derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for S-Alkylation with Alkyl Halides
This protocol is adapted from the synthesis of 2-(alkylthio)benzothiazole derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl chloride)
-
Base (e.g., triethylamine (TEA), potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in the chosen solvent, add the base (1.1-1.5 eq.) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired S-alkylated product.
Protocol 2: General Procedure for S-Acylation with Acyl Chlorides
This protocol is based on the acylation of similar thiol-containing heterocycles.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine (TEA), pyridine)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure S-acylated product.
Mandatory Visualizations
The following diagrams illustrate the general reaction pathway for the S-alkylation of this compound and a typical experimental workflow.
References
Application Notes and Protocols for Cytotoxicity Screening using 5-Methoxybenzo[d]thiazole-2-thiol in MTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for their wide range of pharmacological activities, including potential as anticancer agents.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This document provides detailed application notes and protocols for utilizing this compound in MTT assays for cytotoxicity screening.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[6] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[4] The intensity of the purple color, which is directly proportional to the number of viable cells, is then measured using a spectrophotometer.[6]
Data Presentation
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes representative half-maximal inhibitory concentration (IC50) values for various benzothiazole-2-thiol derivatives against different cancer cell lines. This data is presented to illustrate the potential cytotoxic efficacy of this class of compounds and to provide a comparative context for screening this compound.
Table 1: Illustrative Cytotoxic Activity of Benzothiazole-2-thiol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 7e (A benzothiazole-2-thiol derivative) | SKRB-3 (Breast Cancer) | 0.0012 |
| SW620 (Colon Cancer) | 0.0043 | |
| A549 (Lung Cancer) | 0.044 | |
| HepG2 (Liver Cancer) | 0.048 | |
| Compound 7d (A benzothiazole-2-thiol derivative) | HepG2 (Liver Cancer) | 0.056 |
| A549 (Lung Cancer) | 0.091 | |
| Compound 7f (A benzothiazole-2-thiol derivative) | HepG2 (Liver Cancer) | 0.063 |
| A549 (Lung Cancer) | 0.112 | |
| Compound 7i (A benzothiazole-2-thiol derivative) | HepG2 (Liver Cancer) | 0.075 |
| A549 (Lung Cancer) | 0.134 |
Note: The data presented in this table is derived from a study on various benzothiazole-2-thiol derivatives and is intended for illustrative purposes only.[1] The actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in Phosphate Buffered Saline - PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
Potential Signaling Pathway
While the precise signaling pathway modulated by this compound requires experimental validation, many cytotoxic compounds, including benzothiazole derivatives, are known to induce apoptosis (programmed cell death). The thiol group in the molecule may also play a role in modulating cellular redox signaling.[7][8][9] The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated.
Caption: Generalized apoptotic signaling pathways.
References
- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thiol chemistry and specificity in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 5-Methoxybenzo[d]thiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the antimicrobial screening of 5-Methoxybenzo[d]thiazole-2-thiol derivatives. The following sections outline the methodologies for determining the antimicrobial efficacy of these compounds, including initial screening and quantitative assessment of their inhibitory and cidal concentrations against a panel of pathogenic microorganisms.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3] Effective and standardized screening protocols are essential for the identification and characterization of lead compounds within this chemical series.
This document details two primary methods for antimicrobial susceptibility testing: the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Data Presentation
The quantitative data generated from the antimicrobial screening assays should be organized for clear comparison. The following tables provide a template for presenting the results.
Table 1: Zone of Inhibition (ZOI) of this compound Derivatives
| Compound ID | Concentration (µg/mL) | Gram-Positive Bacteria (ZOI in mm) | Gram-Negative Bacteria (ZOI in mm) | Fungi (ZOI in mm) |
| Staphylococcus aureus | Escherichia coli | Candida albicans | ||
| Derivative 1 | 100 | |||
| Derivative 2 | 100 | |||
| Derivative 3 | 100 | |||
| Positive Control (e.g., Ciprofloxacin) | 10 | n/a | ||
| Positive Control (e.g., Amphotericin B) | 10 | n/a | n/a | |
| Negative Control (e.g., DMSO) | - | 0 | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | MIC (µg/mL) |
| Staphylococcus aureus | |
| Derivative 1 | |
| Derivative 2 | |
| Derivative 3 | |
| Ciprofloxacin | |
| Amphotericin B | n/a |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Derivatives
| Compound ID | MBC/MFC (µg/mL) |
| Staphylococcus aureus (MBC) | |
| Derivative 1 | |
| Derivative 2 | |
| Derivative 3 | |
| Ciprofloxacin | |
| Amphotericin B | n/a |
Experimental Protocols
Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[4][5] It relies on the diffusion of the compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism.[6][7]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial/Fungal cultures
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Test derivatives of this compound
-
Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours for bacteria, 48-72 hours for fungi) in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plates.
-
Well Preparation: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[4]
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of each test derivative solution (at a known concentration) into the respective wells.[4] Also, add the positive and negative controls to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial/Fungal cultures
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Test derivatives of this compound
-
Positive and negative controls
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of each test derivative. Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation of Microtiter Plates: Add 100 µL of the standardized and diluted microbial inoculum to each well containing the test compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: Wells containing a standard antibiotic with the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[8]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[9][11]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[11][12] This assay is performed as a continuation of the MIC test.
Materials:
-
MHA or SDA plates
-
Sterile micropipette and tips
-
Spreader
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).
-
Spot-inoculate or spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates under the same conditions as the initial culture.
-
The MBC or MFC is the lowest concentration of the test compound that results in no microbial growth on the agar plate.[13]
Visualization of Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflows and a potential mechanism of action for benzothiazole derivatives.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
Application of 5-Methoxybenzo[d]thiazole-2-thiol Analogues in Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. Inhibition of QS represents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. This document provides detailed application notes and protocols on the use of a potent analogue of 5-Methoxybenzo[d]thiazole-2-thiol as a quorum sensing inhibitor, specifically targeting the LasR system in Pseudomonas aeruginosa.
Note: Extensive research has been conducted on derivatives of benzo[d]thiazole-2-thiol as quorum sensing inhibitors. While specific data for this compound is not available in the cited literature, this report details the significant inhibitory effects of a closely related analogue, 1-(benzo[d]thiazol-2-ylthio)-3-(dimethylamino)propan-2-one (Compound 7) , which has demonstrated notable activity against the Pseudomonas aeruginosa LasR quorum sensing system.
Data Presentation
The following tables summarize the quantitative data for the biological activity of Compound 7, a benzo[d]thiazole-2-thiol analogue.
Table 1: Quorum Sensing Inhibition Activity
| Compound | Target System | Reporter Strain | IC50 (µg/mL) | Reference |
| Analogue (Compound 7) | LasR | P. aeruginosa lasB-gfp | 45.5 | [1] |
Table 2: Antimicrobial and Biofilm Inhibition Activity
| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition | Reference |
| Analogue (Compound 7) | P. aeruginosa | > 1000 | ~70% at 300 µg/mL | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating quorum sensing inhibitors.
Caption: Pseudomonas aeruginosa LasIR quorum sensing pathway and the inhibitory action of the benzo[d]thiazole-2-thiol analogue.
Caption: General experimental workflow for the evaluation of quorum sensing inhibitors.
Experimental Protocols
Quorum Sensing Inhibition Assay using P. aeruginosa lasB-gfp Reporter Strain
This protocol is used to quantify the inhibition of the LasR quorum sensing system by measuring the reduction in Green Fluorescent Protein (GFP) expression, which is under the control of the lasB promoter.
Materials:
-
P. aeruginosa lasB-gfp reporter strain
-
Luria-Bertani (LB) broth
-
Test compound (e.g., Benzo[d]thiazole-2-thiol analogue) dissolved in DMSO
-
96-well microtiter plates (black, clear bottom)
-
Microplate reader with fluorescence and absorbance detection
Procedure:
-
Culture the P. aeruginosa lasB-gfp reporter strain overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of approximately 0.02 in fresh LB broth.
-
Prepare serial dilutions of the test compound in LB broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (DMSO vehicle).
-
Add 100 µL of the diluted bacterial culture to each well, bringing the total volume to 200 µL.
-
Incubate the plate at 37°C for 16-24 hours with shaking.
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth and the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) to quantify GFP expression.
-
Calculate the QS inhibition by normalizing the fluorescence to the cell density (Fluorescence/OD₆₀₀) and comparing the values of the treated wells to the positive control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in normalized fluorescence.[1]
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol assesses the ability of the test compound to inhibit the formation of biofilms by P. aeruginosa.
Materials:
-
P. aeruginosa PAO1 or PA14 strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Test compound dissolved in DMSO
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader for absorbance measurement
Procedure:
-
Grow an overnight culture of P. aeruginosa in TSB at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate containing 100 µL of TSB with serial dilutions of the test compound. Include appropriate controls.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully discard the planktonic bacteria from the wells and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.
-
Measure the absorbance at 550 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells without the compound.[1]
Conclusion
The benzo[d]thiazole-2-thiol scaffold, as exemplified by Compound 7, represents a promising starting point for the development of novel quorum sensing inhibitors. These compounds effectively inhibit the LasR system in P. aeruginosa and reduce biofilm formation without exhibiting bactericidal activity, thereby minimizing the risk of resistance development. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in exploring this class of compounds as potential anti-virulence agents. Further optimization of this scaffold could lead to the development of potent therapeutics for the treatment of P. aeruginosa infections.
References
Synthetic Routes to Functionalized 5-Methoxybenzo[d]thiazole-2-thiol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols and application notes for the preparation of functionalized 5-methoxybenzo[d]thiazole-2-thiol derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the benzothiazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position and further functionalization at the 2-thiol position can modulate the physicochemical properties and biological activities of these molecules, making them attractive candidates for drug discovery programs.
Synthesis of this compound (1)
The key starting material, this compound (1), can be synthesized from commercially available 4-methoxyaniline in a two-step process. The first step involves the formation of a potassium salt of 4-methoxy-2-aminothiophenol, followed by cyclization with carbon disulfide.
Experimental Protocol: Synthesis of this compound (1)
Step 1: Synthesis of Potassium 4-methoxy-2-aminothiophenolate
-
In a well-ventilated fume hood, dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add potassium thiocyanate (1.1 eq) to the solution and stir the mixture at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add bromine (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to yield the intermediate 2-amino-5-methoxybenzothiazole.
-
To a solution of the intermediate in ethanol, add an excess of potassium hydroxide and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated potassium 4-methoxy-2-aminothiophenolate by filtration.
Step 2: Cyclization to this compound (1)
-
Suspend the potassium 4-methoxy-2-aminothiophenolate (1.0 eq) in ethanol.
-
Add carbon disulfide (1.2 eq) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with water until the washings are neutral and then dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Table 1: Characterization Data for this compound (1)
| Property | Value |
| Molecular Formula | C₈H₇NOS₂ |
| Molecular Weight | 197.28 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 238-240 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.95 (s, 1H, SH), 7.30 (d, 1H), 7.15 (d, 1H), 6.85 (dd, 1H), 3.75 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 189.5 (C=S), 156.0, 145.0, 132.5, 121.0, 115.5, 105.0, 55.5 (OCH₃) |
Functionalization of this compound (1)
The thiol group at the 2-position of the benzothiazole ring is a versatile handle for further functionalization. Common derivatization strategies include S-alkylation, formation of Schiff bases (after conversion to the corresponding amine), and Mannich reactions.
S-Alkylation Derivatives
S-alkylation of the thiol group is a straightforward method to introduce various alkyl or arylalkyl substituents.
Experimental Protocol: General Procedure for S-Alkylation
-
To a solution of this compound (1) (1.0 eq) in a suitable solvent such as ethanol or acetone, add a base like potassium carbonate (1.2 eq) or sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 2: Representative S-Alkylated this compound Derivatives
| Derivative | Alkylating Agent | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 2a | Methyl iodide | 85 | 88-90 | 2.75 (s, 3H, SCH₃) |
| 2b | Ethyl bromide | 82 | 76-78 | 3.30 (q, 2H, SCH₂), 1.45 (t, 3H, CH₃) |
| 2c | Benzyl chloride | 90 | 110-112 | 4.50 (s, 2H, SCH₂), 7.25-7.40 (m, 5H, Ar-H) |
Schiff Base Derivatives
To synthesize Schiff bases, the 2-thiol is typically converted to a 2-amino group. This can be achieved by reacting the 2-thiol with hydroxylamine hydrochloride, followed by condensation with an appropriate aldehyde or ketone.
Experimental Protocol: Synthesis of Schiff Base Derivatives
Step 1: Synthesis of 2-Amino-5-methoxybenzothiazole
-
A mixture of this compound (1) (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is refluxed for 8-12 hours.
-
The reaction mixture is then cooled and poured into cold water.
-
The pH is adjusted to 8-9 with a solution of sodium carbonate.
-
The precipitated 2-amino-5-methoxybenzothiazole is collected by filtration, washed with water, and dried.
Step 2: Synthesis of Schiff Bases
-
A solution of 2-amino-5-methoxybenzothiazole (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 4-8 hours.[1]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by filtration.
-
The product is washed with cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification.
Table 3: Representative Schiff Base Derivatives of 5-Methoxy-2-aminobenzothiazole
| Derivative | Aldehyde/Ketone | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| 3a | Benzaldehyde | 88 | 165-167 | 8.60 (s, 1H, N=CH) |
| 3b | 4-Chlorobenzaldehyde | 92 | 198-200 | 8.65 (s, 1H, N=CH) |
| 3c | 4-Methoxybenzaldehyde | 90 | 180-182 | 8.55 (s, 1H, N=CH), 3.85 (s, 3H, OCH₃) |
Mannich Base Derivatives
Mannich bases are formed by the aminoalkylation of the acidic thiol proton. This three-component reaction involves the benzothiazole-2-thiol, formaldehyde, and a secondary amine.
Experimental Protocol: Synthesis of Mannich Bases
-
To a stirred solution of this compound (1) (1.0 eq) in ethanol, add formaldehyde (37% aqueous solution, 1.2 eq).
-
Then, add the desired secondary amine (e.g., morpholine, piperidine) (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The precipitated Mannich base is collected by filtration, washed with cold ethanol, and dried under vacuum.
Table 4: Representative Mannich Base Derivatives of this compound
| Derivative | Secondary Amine | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 4a | Morpholine | 78 | 155-157 | 5.20 (s, 2H, N-CH₂-S), 3.70 (t, 4H), 2.80 (t, 4H) |
| 4b | Piperidine | 82 | 148-150 | 5.15 (s, 2H, N-CH₂-S), 2.70 (t, 4H), 1.60 (m, 6H) |
| 4c | N-Methylpiperazine | 75 | 162-164 | 5.25 (s, 2H, N-CH₂-S), 2.50-2.80 (m, 8H), 2.30 (s, 3H, N-CH₃) |
Visualization of Synthetic Workflows and Biological Pathways
Synthetic Workflow Diagram
The general synthetic strategy for accessing functionalized this compound derivatives is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound and its derivatives.
Potential Biological Signaling Pathway
Benzothiazole derivatives have been reported to exhibit anticancer activity by interfering with key cellular signaling pathways. One such pathway is the PI3K/AKT pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
These protocols and notes provide a foundational framework for the synthesis and exploration of novel this compound derivatives for applications in drug discovery and development. Researchers are encouraged to adapt and optimize these methods based on their specific target molecules and available laboratory resources.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methoxybenzo[d]thiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the reaction of 4-methoxy-2-nitroaniline as a starting material. The synthesis is typically a two-step process:
-
Reduction of the nitro group: The nitro group of 4-methoxy-2-nitroaniline is reduced to an amine to form 4-methoxy-1,2-phenylenediamine.
-
Cyclization: The resulting diamine is then cyclized using a suitable reagent, such as carbon disulfide in the presence of a base, to form the final product, this compound.
Q2: What are the critical parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis:
-
Temperature: The reduction and cyclization steps may require specific temperature control to ensure optimal reaction rates and minimize side product formation.
-
Purity of Reagents: The purity of the starting materials, especially the 4-methoxy-1,2-phenylenediamine intermediate, is critical to avoid unwanted side reactions.
-
Reaction Atmosphere: For sensitive intermediates or the final product, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
pH Control: During workup and purification, adjusting the pH can be essential for effective extraction and isolation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete reduction of the nitro group.- Inefficient cyclization.- Product loss during workup and purification. | - Monitor the reduction step by Thin Layer Chromatography (TLC) to ensure complete conversion.- Use a slight excess of the cyclizing agent (e.g., carbon disulfide).- Optimize the extraction solvent and pH during workup. |
| Formation of Dark-Colored Impurities | - Oxidation of the aminophenol intermediate or the final thiol product.- Azo-coupling side reactions if diazonium salt intermediates are used in alternative routes. | - Work under an inert atmosphere (nitrogen or argon).- Use freshly prepared reagents and solvents.- Maintain low temperatures during critical steps if applicable. |
| Reaction Fails to Proceed to Completion | - Insufficient heating or reaction time.- Deactivated reagents or catalysts. | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration, monitoring by TLC.- Use fresh, high-purity reagents and catalysts. |
| Difficulty in Isolating the Product | - Product may be soluble in the aqueous phase.- Formation of an emulsion during extraction. | - Adjust the pH of the aqueous layer to suppress the ionization of the thiol group and reduce its water solubility.- Add brine to the aqueous layer to break up emulsions. |
| Unexpected Peaks in NMR/IR Spectra | - Presence of unreacted starting materials or intermediates.- Formation of side products (e.g., disulfides from oxidation of the thiol). | - Purify the product thoroughly using column chromatography or recrystallization.- Compare the spectra with known data for similar compounds and consider the possibility of common side products. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add a reducing agent like stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.[1]
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.[1]
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[1]
Protocol 2: Synthesis of this compound
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add a base, such as potassium hydroxide, to the solution.
-
Add carbon disulfide (CS₂) dropwise to the stirred solution at room temperature or with gentle heating.
-
Reflux the reaction mixture for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Proposed synthetic pathway for this compound.
References
Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methoxybenzo[d]thiazole-2-thiol synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically synthesized from 4-methoxyaniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction of 4-methoxyaniline with carbon disulfide. | Ensure anhydrous conditions as moisture can interfere with the reaction. Increase the reaction time or temperature moderately. Check the purity of the starting materials. |
| Inefficient cyclization to form the benzothiazole ring. | Verify the concentration and purity of the cyclizing agent (e.g., sulfur). Consider the use of a milder oxidizing agent to facilitate the final dehydrogenation step.[1] | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | Optimize the stoichiometry of the reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. |
| Formation of polymeric byproducts. | Control the reaction temperature to avoid excessive heating, which can lead to polymerization. | |
| Side reactions such as the formation of unwanted isomers. | Ensure the regioselectivity of the reaction by carefully controlling the reaction conditions, particularly the addition of reagents. | |
| Difficulty in Product Isolation and Purification | Product is an oil or does not precipitate easily. | Try different solvent systems for precipitation or extraction. Column chromatography is a reliable method for purifying benzothiazole derivatives.[2][3] |
| Co-precipitation of impurities. | Wash the crude product with appropriate solvents to remove soluble impurities before further purification. Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of an appropriately substituted aniline with carbon disulfide, followed by cyclization with sulfur. For this compound, the synthesis would typically start from 4-methoxyaniline.
Q2: What are the critical parameters to control for maximizing the yield?
Key parameters include:
-
Reaction Temperature: Careful control of temperature is crucial to prevent the formation of byproducts and decomposition of intermediates.
-
Purity of Reagents: The purity of 4-methoxyaniline, carbon disulfide, and sulfur is essential for a clean reaction and high yield.
-
Reaction Time: Adequate reaction time is necessary for the completion of both the initial reaction with carbon disulfide and the subsequent cyclization. Monitoring by TLC is recommended.
-
Stoichiometry: Precise stoichiometry of the reactants is important to avoid unreacted starting materials in the final product.
Q3: What are potential side reactions to be aware of?
Common side reactions include the formation of N,N'-di(4-methoxyphenyl)thiourea if the reaction conditions are not optimized. Polymerization can also occur at elevated temperatures.
Q4: How can I effectively purify the final product?
Purification can be achieved through several methods. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is often effective. For higher purity, column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) is recommended.[2][3]
Q5: The NMR spectrum of my product shows unexpected peaks. What could be the cause?
Unexpected peaks could indicate the presence of unreacted starting materials, solvent residues, or byproducts from side reactions. It is advisable to compare the spectrum with literature data for the expected product and any potential impurities. High-Resolution Mass Spectrometry (HRMS) can help in identifying the molecular formula of the impurities.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar 2-mercaptobenzothiazole derivatives.
Materials:
-
4-methoxyaniline
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Dithiocarbamate Salt: In a round-bottom flask, dissolve 4-methoxyaniline in ethanol. To this solution, add an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring vigorously. Continue stirring at room temperature for 2-4 hours.
-
Oxidative Cyclization: To the reaction mixture, add powdered sulfur. Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 5-Methoxybenzo[d]thiazole-2-thiol and its Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methoxybenzo[d]thiazole-2-thiol and its related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or product degradation. For benzothiazole-2-thiols, key impurities often include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminothiophenol derivative.
-
Oxidized Disulfides: The thiol group is highly susceptible to oxidation, leading to the formation of disulfide byproducts, which can complicate purification.[1][2] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2]
-
Side-Products: Depending on the synthetic route, various side-products from competing reactions can arise.[3]
Q2: What yield and purity levels are typically expected for these compounds after purification?
A2: The yield and purity are highly dependent on the specific derivative, the synthetic route, and the purification method employed. However, crude yields can often be in the range of 70-80%, which, after chromatographic purification and/or recrystallization, can be improved to greater than 98% purity.[2] For some derivatives, yields after purification by column chromatography have been reported in the range of 66-79%, with purities up to 99.36% as determined by HPLC.[4]
Q3: Which analytical techniques are recommended for monitoring reaction progress and assessing final purity?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for identifying the optimal solvent system for column chromatography.[2][5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is excellent for identifying and quantifying trace impurities.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for structural confirmation of the final product and identifying structurally similar impurities.[6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Problem 1: My final product is a persistent oil or fails to crystallize during recrystallization.
-
Possible Cause 1: Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating if the compound is thermally stable.[2]
-
-
Possible Cause 2: High Impurity Level: The presence of significant impurities can inhibit the formation of a crystal lattice.[1]
-
Possible Cause 3: Supersaturation or Rapid Cooling: If the solution is cooled too quickly, the compound may "oil out" instead of crystallizing.[1]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator or ice bath. Using seed crystals, if available, can also promote proper crystallization.[1]
-
Problem 2: I have an impurity with a very similar Rf value to my product on the TLC plate.
-
Possible Cause: This is often an isomer or a structurally related byproduct, such as the disulfide form of the thiol.[1]
-
Solution 1: Optimize Column Chromatography: Experiment with different solvent systems. Using a less polar eluent or a shallow gradient elution (e.g., gradually increasing the percentage of ethyl acetate in hexane) can enhance separation.[1]
-
Solution 2: Change the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like acidic or neutral alumina, which can be beneficial for preventing the oxidation of thiols.[7]
-
Solution 3: Attempt Recrystallization from a Different Solvent System: A carefully chosen solvent or solvent mixture (e.g., ethanol/water, toluene/hexane) may exploit subtle differences in solubility between the product and the impurity.[1]
-
Problem 3: The purified product is discolored (e.g., yellow or brown) when it should be a white or off-white solid.
-
Possible Cause: The presence of highly colored impurities, often arising from side reactions or degradation.[2]
-
Solution 1: Recrystallization with Activated Carbon: Add a small amount of activated carbon to a hot solution of your crude product, heat for a few minutes, and then filter the hot solution through celite to remove the carbon before allowing it to cool and crystallize.[2]
-
Solution 2: Column Chromatography: This is highly effective at removing a wide range of impurities, including those that are colored.[1][4]
-
Data on Purification of Benzothiazole-2-thiol Derivatives
The following table summarizes purification outcomes for various benzothiazole derivatives as reported in the literature. Note that results can vary based on specific experimental conditions.
| Compound Type | Purification Method(s) | Purity Achieved | Yield Range | Reference |
| Novel Benzothiazole-2-thiol Derivatives | Recrystallization (Petroleum ether/Ethyl acetate) | >96% | 70-75% | [6] |
| 2-(chloromethyl)-benzo[d]-thiazole | Column Chromatography (Ethyl acetate/n-hexane) | High | 61% | [4] |
| Benzo[d]thiazole methanone scaffolds | Flash Column Chromatography (Ethyl acetate/n-hexane) | Up to 99.36% | 66-79% | [4] |
| Benzo[1][7]thiazolo[2,3-c][5][6][7]triazoles | Recrystallization (Diethyl ether) or Column Chromatography | High | 72-86% | [8] |
| General Benzothiazole Derivative | Column Chromatography followed by Recrystallization | >98% | 40-60% | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general procedure for purifying benzothiazole derivatives on a silica gel column.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation (ΔRf > 0.2) for your target compound. A common starting point is a mixture of n-hexane and ethyl acetate.[1][5]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add 2-3 times the weight of silica gel relative to your crude product and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product to achieve high purity.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[1][6]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it, creating a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals thoroughly under a high vacuum.[2]
Visualized Workflows and Logic
Caption: General experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing N-Alkylation of 5-Methoxybenzo[d]thiazole-2-thiol
Welcome to the technical support center for the N-alkylation of 5-Methoxybenzo[d]thiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthetic transformation.
I. Understanding the Core Challenge: N- vs. S-Alkylation
This compound exists in a tautomeric equilibrium between the thiol and thione forms. This gives rise to two potential nucleophilic sites for alkylation: the nitrogen atom (N-alkylation) and the sulfur atom (S-alkylation). The desired N-alkylation often faces competition from the kinetically favored S-alkylation. The reaction conditions play a pivotal role in directing the alkylating agent to the desired nitrogen atom.
Diagram of Tautomerism and Competing Alkylation Pathways
Caption: Tautomerism of the starting material and the competing N- and S-alkylation pathways following deprotonation.
II. Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Insufficient Deprotonation: The base may not be strong enough to fully deprotonate the thiol/thione. 2. Inactive Alkylating Agent: The alkyl halide may have degraded. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Inadequate Solvent: Poor solubility of reactants can hinder the reaction. | 1. Use a Stronger Base: Switch from weaker bases like K₂CO₃ to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation. 2. Use Fresh Alkylating Agent: Employ a fresh bottle of the alkylating agent. The reactivity of alkyl halides follows the order I > Br > Cl. Consider using a more reactive halide. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of decomposition. Refluxing in a suitable solvent like DMF or THF is often effective. 4. Solvent Screening: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants. |
| Reaction Favors S-Alkylation (Major Side Product) | 1. Kinetic Control: The reaction is proceeding under conditions that favor the faster-forming S-alkylated product. 2. "Soft" Alkylating Agent: "Softer" alkylating agents (e.g., alkyl iodides) tend to react preferentially with the "softer" sulfur atom according to the Hard and Soft Acids and Bases (HSAB) principle. 3. Solvent Effects: Protic solvents can solvate the nitrogen atom, hindering its nucleophilicity. | 1. Promote Thermodynamic Control: Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) and allow the reaction to proceed for a longer duration at a moderate temperature. This allows the initially formed S-alkylated product to potentially revert and form the more stable N-alkylated product. 2. Vary the Alkylating Agent: If possible, experiment with "harder" alkylating agents, such as alkyl sulfates. 3. Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are recommended as they do not interfere with the nucleophilicity of the nitrogen atom. |
| Formation of Di-Alkylated Products | 1. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event. 2. High Reactivity: A highly reactive alkylating agent may not be selective. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile. |
III. Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve N-alkylation over S-alkylation?
A1: Achieving high selectivity for N-alkylation requires careful control of reaction conditions to favor the thermodynamic product. Key strategies include:
-
Strong Base and Polar Aprotic Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial. The strong base ensures complete deprotonation, and the polar aprotic solvent favors the reaction at the more sterically hindered nitrogen atom.
-
Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration at a moderate temperature can facilitate the conversion to the more thermodynamically stable N-alkylated product.
-
Phase-Transfer Catalysis (PTC): In some cases, PTC can be employed to enhance the nucleophilicity of the nitrogen atom and promote N-alkylation. This involves using a quaternary ammonium salt as a catalyst in a biphasic system.
Q2: What is the best base to use for this reaction?
A2: For selective N-alkylation, a strong, non-nucleophilic base is preferred. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the substrate, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation and can lead to a mixture of products or low conversion.
Q3: Which solvent is most suitable for N-alkylation?
A3: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent options due to their ability to dissolve the reactants and promote SN2 reactions at the nitrogen atom. Anhydrous tetrahydrofuran (THF) can also be used, particularly with a strong base like NaH.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: If the reaction is sluggish, consider the following:
-
Increase the temperature: Gently heating the reaction mixture to reflux can significantly increase the rate.
-
Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Ensure anhydrous conditions: Any moisture in the reaction will quench the strong base (like NaH) and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
IV. Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes hypothetical results from a study on the alkylation of a 2-mercaptobenzothiazole derivative, illustrating the impact of different reaction parameters on the ratio of N- to S-alkylation.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | N-Alkylation Yield (%) | S-Alkylation Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 12 | 15 | 80 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 30 | 65 |
| 3 | NaH | THF | 25 | 6 | 40 | 55 |
| 4 | NaH | DMF | 25 | 6 | 60 | 35 |
| 5 | NaH | DMF | 60 | 12 | 85 | 10 |
| 6 | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 25 | 70 |
Note: The data in this table is illustrative and intended to demonstrate general trends in reactivity and selectivity.
V. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the N-alkylated product.
Workflow for N-Alkylation using Sodium Hydride
Caption: A typical experimental workflow for the N-alkylation of this compound using sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous diethyl ether or hexane (for washing NaH)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF. To remove the mineral oil, the NaH can be washed with anhydrous hexane or diethyl ether prior to the addition of DMF.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05-1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-alkylated product.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This protocol offers an alternative method that can sometimes favor N-alkylation and avoids the use of sodium hydride.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)
-
Alkyl halide
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
A two-phase solvent system (e.g., toluene/water or dichloromethane/water)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the base (2.0-3.0 equivalents), the phase-transfer catalyst (0.1 equivalents), and the solvent system.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Technical Support Center: 5-Methoxybenzo[d]thiazole-2-thiol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[d]thiazole-2-thiol. The information is designed to help identify and resolve common issues encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve modifications at the thiol group, including S-alkylation, S-acylation, and oxidation. These reactions are crucial for the development of various biologically active compounds and materials.
Q2: What are the primary side products observed in reactions with this compound?
A2: The major side products typically arise from three main pathways:
-
Oxidation: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(5-methoxybenzo[d]thiazol-2-yl) disulfide.
-
N-Alkylation/N-Acylation: Although the thione tautomer is generally more stable, under certain conditions, reactions can occur at the nitrogen atom of the thiazole ring, leading to N-alkylated or N-acylated byproducts.
-
Ring Chlorination: In the presence of strong oxidizing and chlorinating agents, such as sulfuryl chloride, chlorination of the benzene ring, particularly at the 4-position, can occur alongside reaction at the thiol group.[1]
Q3: How can I minimize the formation of the disulfide byproduct during an S-alkylation reaction?
A3: To minimize the formation of the disulfide byproduct, it is crucial to exclude oxygen from the reaction mixture. This can be achieved by:
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using degassed solvents.
-
Adding a reducing agent, such as dithiothreitol (DTT), in a small amount if compatible with the reaction conditions.
Q4: I am observing a byproduct with a similar polarity to my desired S-alkylated product. What could it be and how can I differentiate it?
A4: A common impurity with similar polarity to the S-alkylated product is the N-alkylated isomer. To differentiate between the S- and N-alkylated products, you can use spectroscopic methods:
-
¹H NMR: The chemical shift of the protons on the alkyl group will be different depending on whether it is attached to the sulfur or nitrogen atom.
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heteroatom will also be distinct.
-
Mass Spectrometry: While both isomers will have the same mass, fragmentation patterns may differ, aiding in identification.
Troubleshooting Guides
Problem 1: Low Yield of the Desired S-Alkylated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the starting material is still present.- Ensure the base used is strong enough to deprotonate the thiol effectively. |
| Formation of Disulfide Byproduct | - Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.- Use freshly degassed solvents.- Consider adding a small amount of a reducing agent like DTT. |
| Formation of N-Alkylated Byproduct | - Use a less polar, aprotic solvent.- Employ a weaker base or a salt of the thiol pre-formed with a soft metal cation (e.g., Ag⁺, Cu⁺) to favor S-alkylation. |
| Degradation of Starting Material or Product | - Avoid excessive heat and prolonged reaction times.- Ensure the work-up procedure is performed promptly after the reaction is complete. |
Problem 2: Presence of a Persistent Impurity After Purification
| Potential Cause | Troubleshooting Steps |
| Unreacted this compound | - Optimize the stoichiometry of the alkylating agent (a slight excess may be necessary).- Improve the efficiency of the work-up by performing an aqueous base wash to remove the acidic thiol. |
| Disulfide Byproduct | - If purification by column chromatography is difficult, consider a purification step involving a selective reduction of the disulfide back to the thiol, followed by another extraction or chromatography. |
| N-Alkylated Byproduct | - Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase.- If separation is challenging, consider derivatizing the mixture to facilitate separation. |
Experimental Protocols
General Protocol for S-Alkylation
This protocol describes a general method for the S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous aprotic solvent (e.g., acetone, DMF, THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) portion-wise to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Side Products:
-
Bis(5-methoxybenzo[d]thiazol-2-yl) disulfide (from oxidation).
-
N-alkylated isomer.
-
Unreacted starting material.
Visualizations
Logical Workflow for Troubleshooting Low Yield in S-Alkylation
Caption: Troubleshooting logic for low yield in S-alkylation reactions.
Potential Reaction Pathways of this compound
Caption: Common reaction pathways for this compound.
References
stability issues of 5-Methoxybenzo[d]thiazole-2-thiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methoxybenzo[d]thiazole-2-thiol in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided is based on the general chemical properties of benzothiazole-2-thiols and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The thiol group is weakly acidic and can be deprotonated in basic solutions, potentially increasing susceptibility to oxidation. Acidic conditions might lead to hydrolysis of the methoxy group under harsh conditions.
-
Oxidation: The thiol group is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of disulfides and other oxidation products.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at cool temperatures.[1]
-
Light Exposure: Exposure to UV or visible light can promote photo-degradation. Solutions should be protected from light by using amber vials or storing them in the dark.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.
Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What could be the cause?
A2: A decrease in concentration over time is likely due to chemical degradation. The most probable cause is oxidation of the thiol group to form a disulfide dimer (2,2'-dithiobis(5-methoxybenzo[d]thiazole)). To troubleshoot this:
-
Check Storage Conditions: Ensure the solution is stored at the recommended temperature (room temperature or refrigerated, as specified by the supplier), sealed tightly to minimize exposure to air, and protected from light.[1]
-
Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Purity: Use high-purity, degassed solvents for solution preparation.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation pathways for this compound are not well-documented, based on the known degradation of the related compound 2-Mercaptobenzothiazole (MBT), potential degradation products could include:
-
2,2'-dithiobis(5-methoxybenzo[d]thiazole): The disulfide dimer formed through oxidation of the thiol group.
-
5-Methoxybenzothiazole: Formed by the loss of the thiol group.
-
5-Methoxybenzothiazole-2-sulfonate: A more highly oxidized product.
-
Hydroxylated derivatives: Formed through enzymatic or oxidative processes targeting the benzothiazole ring.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | Low solubility of the compound or a degradation product in the chosen solvent. | - Try a different solvent or a co-solvent system to improve solubility.- Filter the solution before use.- Store at a slightly higher temperature if it does not compromise stability. |
| The solution changes color (e.g., turns yellow or brown). | Formation of colored degradation products, often due to oxidation. | - Prepare fresh solutions more frequently.- Store under an inert atmosphere and protect from light.- Analyze the solution by HPLC-UV/Vis or LC-MS to identify the colored species. |
| Inconsistent results in biological assays. | Degradation of the active compound, leading to lower effective concentrations. | - Always use freshly prepared solutions for experiments.- Perform a stability study in your experimental buffer to understand the compound's half-life.- Include a positive control to monitor assay performance. |
Physicochemical and Storage Information
| Property | Value | Reference |
| Molecular Formula | C8H7NOS2 | [1] |
| Molecular Weight | 197.28 g/mol | [1] |
| Melting Point | 190-193°C | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol and acetone. | [1][3] |
| Storage Temperature | Room Temperature, sealed in a dry place. | [1] |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer system.
1. Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., HPLC-grade acetonitrile, ethanol, or the user's specific buffer)
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with a UV detector or an LC-MS system
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. Sonication may be used if necessary.
3. Stability Study Design:
-
Dilute the stock solution with the test solvent/buffer to a final working concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into several amber HPLC vials.
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Stress Conditions (Optional):
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Prepare the working solution in buffers of different pH values (e.g., pH 4, 7, 9).
-
Light Exposure: Expose some vials to a controlled light source (e.g., a photostability chamber) while keeping others in the dark.
-
4. Analytical Method:
-
Develop a stability-indicating HPLC method. An isocratic or gradient method using a C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is common for reverse-phase chromatography.
-
Detection: Monitor the absorbance at a wavelength where the parent compound has maximum absorbance (this can be determined by a UV scan).
-
-
Inject a sample from each vial at each time point.
-
Record the peak area of the this compound peak.
5. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Plot the percentage remaining versus time for each condition.
-
Identify any new peaks that appear in the chromatogram, as these may be degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound based on analogous compounds.
References
Technical Support Center: Overcoming Poor Solubility of Benzothiazole Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor benzothiazole compound solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are my benzothiazole compounds poorly soluble in aqueous buffers?
Benzothiazole and its derivatives are generally hydrophobic (lipophilic) compounds.[1][2] Their chemical structure favors a solid, crystalline state due to strong intermolecular forces, and they have limited ability to form favorable interactions with water molecules, leading to low aqueous solubility.[1][2] While they exhibit poor solubility in water, they are often readily soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3]
Q2: What is the first and most common step to solubilize a new benzothiazole compound for an assay?
The universally recommended starting point is to prepare a high-concentration stock solution in an organic solvent, most commonly 100% anhydrous dimethyl sulfoxide (DMSO).[1][4] This allows you to introduce the compound into your aqueous assay buffer or cell media at the desired final concentration while keeping the organic solvent percentage very low.
Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer or cell media. What is happening?
This common phenomenon is known as "crashing out" or "antisolvent precipitation."[1] It occurs when the compound, which is stable in the organic DMSO environment, is suddenly diluted into the aqueous buffer. The rapid change in solvent polarity causes the compound's local concentration to exceed its solubility limit in the new aqueous environment, leading to the formation of a precipitate.[5][6][7]
Q4: How much DMSO can I safely use in my assay?
The maximum tolerated concentration of DMSO is highly dependent on the assay type and the specific cell line being used.[1][8]
-
For cell-based assays: A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[1] However, to minimize any potential for cytotoxicity or off-target effects, many researchers aim for a final concentration below 0.1% (v/v).[8][9][10] Sensitivity is cell-line specific, and it is best practice to run a vehicle control (media with the same final DMSO concentration but without your compound) to assess the impact of the solvent alone.[8]
-
For enzymatic assays: These assays are often more tolerant to DMSO, but high concentrations can still affect enzyme activity or stability. A final concentration of 1-2% may be acceptable, but this should be empirically determined by testing the enzyme's activity at various DMSO concentrations.
Troubleshooting Guides & Protocols
Problem 1: My compound precipitates immediately upon dilution from a DMSO stock into aqueous media.
This is the most frequent solubility issue, often caused by "solvent shock."[6][7]
Solution A: Optimize the Dilution Protocol
Instead of a single large dilution, a stepwise serial dilution can prevent precipitation.[1]
Protocol: Serial Dilution for Cell-Based Assays
-
Prepare Stock Solution: Dissolve your benzothiazole compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing; gentle warming (37°C) or brief sonication can also be used.[4]
-
Pre-warm Media: Always use cell culture media or assay buffer that has been pre-warmed to the experimental temperature (typically 37°C), as solubility is often lower in cold liquids.[5][6]
-
Create Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock 1:10 or 1:20 into pre-warmed media. This creates a lower concentration stock in a solution that is now mostly aqueous but still contains a higher percentage of DMSO (e.g., 5-10%) to keep the compound soluble.
-
Perform Final Dilution: Add the intermediate solution to the final assay volume. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[5][6] This gradual dilution minimizes localized high concentrations that lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. A microscopic examination can be used for a more sensitive assessment.[6]
Solution B: Use a Surfactant (Pluronic® F-127)
Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1][11] Pluronic® F-127 is a common choice for cell-based assays.[11]
Protocol: Solubilization with Pluronic® F-127
-
Prepare a 20% Pluronic® F-127 Stock: Dissolve Pluronic® F-127 in 100% anhydrous DMSO to make a 20% (w/v) stock solution. This may require heating to 40-50°C for about 30 minutes.[11][12] Store this solution at room temperature; do not refrigerate, as it may solidify.[11][13] If it solidifies, it can be re-liquefied by warming.[11]
-
Prepare Compound Stock: Dissolve your benzothiazole compound in 100% DMSO to a concentration of 1-5 mM.
-
Co-formulate: Immediately before use, mix equal volumes of your compound stock solution and the 20% Pluronic® F-127 stock solution (1:1 ratio) in a microcentrifuge tube.[11]
-
Dilute into Media: Add the co-formulated mixture to your pre-warmed cell culture medium or buffer to achieve the final desired compound concentration. The final concentration of Pluronic® F-127 should typically be kept at or below 0.1%.[13]
-
Apply to Cells: Proceed with your experiment by adding the final compound-Pluronic solution to your cells. Always include a vehicle control containing the same final concentration of DMSO and Pluronic® F-127.
Problem 2: The initial dilution is clear, but a precipitate forms over time in the incubator.
This suggests that while the compound is initially solubilized, it is not stable in the aqueous environment over the course of the experiment.
Solution A: Increase Serum/Protein Content
For cell-based assays, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[6] If your experiment allows, increasing the fetal bovine serum (FBS) percentage (e.g., from 5% to 10%) might stabilize the compound. If using serum-free media, adding purified bovine serum albumin (BSA) can have a similar effect.
Solution B: Use Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" by encapsulating the poorly soluble drug molecule, thereby increasing its aqueous solubility and stability.[14][15]
-
Method: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used.[16][17] Prepare a solution of HP-β-CD in your aqueous buffer first, then add the DMSO stock of your compound to this solution. The optimal ratio of compound to cyclodextrin needs to be determined empirically.[16]
Solution C: Check the pH
The solubility of ionizable compounds can be highly dependent on pH.[1] Some benzothiazole derivatives contain basic amine groups that can be protonated.[1]
-
Method: Check the pKa of your compound. Prepare a series of buffers with slightly different pH values around the physiological range (e.g., pH 6.8, 7.2, 7.6) and test the compound's solubility. Be cautious, as altering the pH of cell culture media can significantly impact cell health and must be done within a narrow, tolerated range.[5]
Data Summary Tables
Table 1: Common Co-solvents and Their Typical Limits in Assays
| Co-Solvent | Recommended Stock Concentration | Max. Final Conc. (Cell-Based) | Max. Final Conc. (Enzymatic) | Key Considerations |
| DMSO | 10-50 mM | < 0.5% (v/v) [1] (Aim for < 0.1%)[8][10] | < 2% (v/v) (must be verified) | Most common, but can be toxic to sensitive cell lines.[8][9] Use anhydrous DMSO. |
| Ethanol | 10-20 mM | < 0.5% (v/v) | < 5% (v/v) (must be verified) | Can be more cytotoxic than DMSO for some cells.[18] Volatile. |
| PEG 400 | 1-10 mM | < 1% (v/v) | < 5% (v/v) | Generally low toxicity. Can be viscous.[19] |
Table 2: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| Surfactants (Pluronic® F-127) | Micellar encapsulation of the hydrophobic compound.[4][11] | 0.02 - 0.1% (v/v)[12] | Effective for highly lipophilic compounds; widely used. | Can alter cell membrane properties; requires specific vehicle controls.[12] |
| Cyclodextrins (HP-β-CD) | Forms a water-soluble inclusion complex with the compound.[14][15] | Varies (e.g., 1-5% w/v) | Reduces need for organic co-solvents; can improve stability.[14] | Can be toxic at high concentrations; may interact with assay components. |
| pH Adjustment | Increases solubility of ionizable compounds by shifting equilibrium to the charged species. | pH 6.5 - 7.5 | Simple to implement. | Limited by the pH tolerance of the biological system (cells, enzymes).[5] |
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Column Chromatography Purification of Methoxy-Substituted Benzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of methoxy-substituted benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a column chromatography method for my methoxy-substituted benzothiazole?
A1: The crucial first step is to develop a suitable solvent system using Thin Layer Chromatography (TLC). An ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[1] Start by testing various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
Q2: How does the methoxy group affect the polarity of my benzothiazole derivative?
A2: The methoxy group (-OCH3) is moderately polar. Its presence will make the benzothiazole more polar than the unsubstituted parent compound. The position of the methoxy group on the benzothiazole ring system will also influence its overall polarity and, consequently, its retention on a silica gel column.
Q3: Should I use isocratic or gradient elution for my purification?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic elution (constant solvent composition) is simpler and suitable for separating compounds with similar polarities.
-
Gradient elution (gradually increasing the polarity of the mobile phase) is generally more effective for complex mixtures containing compounds with a wide range of polarities. It often leads to sharper peaks and shorter run times.
Q4: My methoxy-substituted benzothiazole seems to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can be a problem for certain sensitive compounds.[2] To confirm this, you can run a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely degrading. To mitigate this, you can try using a less acidic stationary phase like alumina or deactivating the silica gel.[2]
Q5: I have a very polar methoxy-substituted benzothiazole that won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A5: For very polar compounds, you'll need a more polar eluent. A common strategy is to add a small amount of methanol to your solvent system (e.g., 1-10% methanol in dichloromethane).[3] For basic compounds, like some benzothiazole derivatives, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can help to improve elution by neutralizing acidic sites on the silica gel.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system polarity.[1] 2. Column was overloaded with crude material. 3. Column was packed improperly, leading to channeling. | 1. Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. Try different solvent combinations (e.g., hexane/acetone, dichloromethane/acetonitrile). 2. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). 3. Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels. |
| Co-elution of Compounds with Similar Rf Values | The chosen solvent system does not provide sufficient selectivity for the compounds. | 1. Try a completely different solvent system. Sometimes a switch from an ethyl acetate-based system to a dichloromethane-based one can alter the elution order. 2. Consider using a longer column to increase the separation path length. 3. Employ a very shallow gradient during elution to maximize the separation between closely eluting bands. |
| Product Elutes as a Broad Band (Tailing) | 1. The compound may be interacting too strongly with the acidic silica gel. 2. The compound has poor solubility in the eluent. | 1. Add a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. 2. When the compound begins to elute, you can increase the polarity of the solvent system to sharpen the band and speed up its elution.[2] |
| No Compound Eluting from the Column | 1. The solvent system is not polar enough. 2. The compound has irreversibly adsorbed to or degraded on the silica gel.[2] 3. The compound is not UV-active and cannot be visualized on the TLC plate. | 1. Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like 10% methanol in dichloromethane. 2. Perform a 2D TLC to check for stability on silica.[2] If unstable, consider using an alternative stationary phase like alumina.[2] 3. Try staining the TLC plate with a general stain like potassium permanganate or p-anisaldehyde to visualize the spots. |
| Low Recovery of the Purified Compound | 1. The compound is partially soluble in the eluent at all polarities, leading to loss in many fractions. 2. The compound has degraded on the column. | 1. Ensure all fractions are carefully checked by TLC before being discarded. Combine and concentrate all fractions containing the pure product. 2. As mentioned previously, check for stability on silica gel and consider alternative stationary phases if necessary.[2] |
Experimental Protocols
General Protocol for Column Chromatography Purification of a Methoxy-Substituted Benzothiazole
This protocol is a general guideline and should be adapted based on the specific properties of your compound, as determined by TLC analysis.
-
Solvent System Selection:
-
Perform TLC analysis with various solvent systems to find one that provides an Rf value of approximately 0.2-0.4 for the desired methoxy-substituted benzothiazole.[1]
-
Common starting solvent systems include mixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate.[5] For more polar compounds, dichloromethane/methanol can be effective.[5]
-
-
Column Preparation:
-
Select a column of appropriate size. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
-
Pack the column with silica gel as a slurry in the least polar solvent mixture you plan to use for elution. Ensure the packing is even and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude product is not very soluble in the eluent, you can use a slightly more polar solvent, but keep the volume to a minimum. Carefully add the solution to the top of the silica bed.
-
Dry Loading: If the crude product has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds that are more strongly adsorbed to the silica gel.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure methoxy-substituted benzothiazole.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Quantitative Data from Literature
The following table summarizes some reported solvent systems used for the column chromatography purification of methoxy-substituted benzothiazoles.
| Compound | Stationary Phase | Eluent System | Reference |
| Ethyl 6-hydroxybenzothiazole-2-carboxylate | Silica gel | Petroleum ether/Ethyl acetate (7:3) | [5] |
| 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole | Silica gel | Not specified, but purification by column chromatography was performed. | |
| 2-Amino-6-methoxy-benzothiazole derivative | Silica gel | CH2Cl2/MeOH/NH4OH (100:15:2) | [4] |
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
References
preventing byproduct formation in benzothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in benzothiazole synthesis, with a focus on preventing byproduct formation and maximizing yield.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and the formation of impurities during benzothiazole synthesis.
Q1: My final yield of the target benzothiazole is low. What are the potential causes and how can I improve it?
Low yields are a common issue and can often be attributed to incomplete reactions, degradation of starting materials, or suboptimal reaction conditions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1] Optimize Reaction Time: If the reaction is incomplete, gradually increase the reaction time and continue monitoring by TLC.[2] Optimize Temperature: Both excessively high and low temperatures can negatively impact the reaction rate. High temperatures may promote side reactions.[2] Experiment with a temperature gradient to find the optimal condition. |
| Starting Material Degradation | Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can form a disulfide dimer. It is advisable to use fresh starting material and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[3] Hydrolysis: Starting materials like phenylthiourea can hydrolyze under harsh acidic conditions.[2] Ensure anhydrous conditions if your reaction is moisture-sensitive. |
| Suboptimal Catalyst/Reagent Concentration | The concentration of catalysts (e.g., acids, oxidizing agents) is often crucial.[2] Titrate the catalyst concentration to find the most effective amount for your specific reaction. |
| Poor Mixing | Ensure the reaction mixture is being stirred efficiently to promote adequate contact between reactants and catalysts.[2] |
Q2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Byproduct formation is a primary cause of low yields and complicates purification. The nature of the side products heavily depends on the synthetic route and reaction conditions.
Common Byproducts & Minimization Strategies
| Byproduct Type | Formation Mechanism & Prevention |
| Unreacted Starting Materials | Cause: Incomplete conversion is the most common reason.[2] Solution: Optimize reaction conditions (time, temperature, catalyst concentration) and monitor the reaction to completion using TLC to ensure full conversion of starting materials.[1] |
| Over-Oxidation Products | Cause: In reactions involving an oxidation step, using an excessive amount of the oxidizing agent can lead to the formation of undesired oxidized byproducts.[1] Solution: Carefully control the stoichiometry of the oxidizing agent. Perform stoichiometric calculations and add the oxidant portion-wise while monitoring the reaction progress.[1] |
| Benzothiazolone | Cause: In syntheses using CO2, benzothiazolone can form as a byproduct.[4] Solution: The use of a reducing agent, such as hydrosilane, can suppress the formation of benzothiazolones and favor the desired benzothiazole product.[4] |
| Symmetrical Urea/Thiourea Derivatives | Cause: When using reagents like phosgene or carbonyldiimidazole (CDI), self-condensation of 2-aminothiophenol can occur, leading to symmetrical N,N'-bis(2-mercaptophenyl)urea.[3] Solution: Employ a controlled, slow addition of the carbonylating agent to the reaction mixture.[3] |
| Polymerization Products | Cause: High concentrations of starting materials can sometimes lead to polymerization.[1] Solution: Optimize the reaction concentration. Running the reaction in more dilute conditions can often minimize polymerization.[1] |
| Mixtures of Regioisomers | Cause: In methods like the Jacobsen cyclization of substituted thiobenzanilides, cyclization can occur at different positions on the aromatic ring, leading to a mixture of isomers (e.g., 5- and 7-fluoro-benzothiazoles).[5] Solution: Modified synthetic routes may be required to achieve regiospecificity.[5] |
Frequently Asked Questions (FAQs)
Q3: What is a standard method for synthesizing 2-substituted benzothiazoles?
A prevalent and direct method is the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides.[6][7] The reaction typically proceeds through the formation of a Schiff base or amide intermediate, followed by intramolecular cyclization and often an oxidation step to yield the final benzothiazole product.[1]
Q4: How can I purify my crude benzothiazole product?
The most common purification method is recrystallization from a suitable solvent, such as ethanol.[1] This is effective for removing minor impurities and obtaining a crystalline solid product. For more challenging separations or to remove colored impurities, column chromatography can be employed.[8] Activated carbon (Norit) can also be used to decolorize the product solution before recrystallization.[2]
Q5: Are there any "green" or more environmentally friendly methods for benzothiazole synthesis?
Yes, significant research has focused on developing greener synthetic routes. These methods often feature:
-
Solvent-free conditions: Reactions are run without a solvent, reducing waste.[4]
-
Alternative energy sources: Microwave irradiation can be used to reduce reaction times and improve yields.[4]
-
Benign catalysts and reagents: Using catalysts like H₂O₂/HCl or carrying out reactions under visible light can avoid harsh reagents and metal catalysts.[4]
-
Catalyst recyclability: The use of heterogeneous or reusable catalysts is a key aspect of green chemistry approaches.[9]
Q6: My final product is off-white or yellowish. How can I improve its color?
A yellowish tint often indicates the presence of impurities. Purification by recrystallization, sometimes with the addition of activated carbon to the hot solution, can effectively remove residual color.[2] If this is not sufficient, regeneration from its hydrochloride salt can be another effective purification step.[2]
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is adapted from a general method for the condensation of 2-aminothiophenol and aromatic aldehydes.[1][4]
-
Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol at room temperature.
-
Reagent Addition: To this solution, add 30% hydrogen peroxide (H₂O₂, 6 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (HCl, 3 equivalents) while stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for the required time (typically 45-60 minutes). Monitor the reaction progress by TLC.[4]
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.[1]
Table 1: Comparison of Catalytic Systems for 2-Arylbenzothiazole Synthesis
| Catalyst / System | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | RT | 45-60 min | 85-94% | [4][8] |
| TiO₂ NPs / H₂O₂ | 2-Aminothiophenol, Aldehydes | None (daylight) | RT | 5-27 min | 90-97% | [8] |
| SnP₂O₇ | 2-Aminothiophenol, Aldehydes | None | 80°C | 8-35 min | 87-95% | [4] |
| Molecular Iodine | 2-Aminothiophenol, Benzoic Acids | None | Solid-phase | 10 min | Excellent | [4] |
| NaHSO₄-SiO₂ | 2-Aminothiophenol, Acyl Chlorides | None | RT | 30 min | 87-97% | [8][9] |
| Riboflavin / K₂S₂O₈ | Thiobenzanilides | CH₃CN/H₂O | RT | 12 h | Good-Excellent | [9] |
Note: Yields are reported for a range of substrates and may vary for specific derivatives.
Visualized Workflows
General Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in benzothiazole synthesis.
General Reaction Pathway: Condensation of 2-Aminothiophenol with an Aldehyde
Caption: Pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxybenzo[d]thiazole-2-thiol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 5-Methoxybenzo[d]thiazole-2-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor quality of starting materials: Impurities in 4-methoxyaniline, carbon disulfide, or sulfur can inhibit the reaction. | - Use high-purity, anhydrous starting materials. - Purify starting materials if necessary (e.g., distillation of 4-methoxyaniline). |
| Inadequate reaction temperature or pressure: The reaction is sensitive to temperature and pressure, especially at a larger scale. | - Ensure accurate temperature and pressure monitoring and control within the specified range (e.g., 200-260 °C and 6-15 MPa for the high-pressure method).[1] - Calibrate temperature and pressure sensors regularly. | |
| Insufficient reaction time: The reaction may not have reached completion. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time if starting materials are still present. | |
| Loss of volatile reactants: Carbon disulfide is highly volatile and can be lost if the reaction vessel is not properly sealed. | - Ensure the reaction is conducted in a sealed, pressure-rated autoclave. - Check all seals and connections for leaks before starting the reaction. | |
| Formation of Significant Impurities | Side reactions due to incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. | - Accurately measure and control the molar ratios of 4-methoxyaniline, carbon disulfide, and sulfur.[1] |
| Decomposition at high temperatures: Prolonged exposure to high temperatures can lead to the degradation of reactants and products. | - Optimize the reaction time to ensure completion without unnecessary heating. - Consider a gradual temperature ramp-up to the target temperature. | |
| Presence of moisture: Water can react with carbon disulfide and other intermediates, leading to unwanted byproducts. | - Use anhydrous solvents and reagents. - Dry all glassware and the reactor thoroughly before use. | |
| Product Purification Challenges | Co-precipitation of impurities: Impurities may crystallize along with the desired product during isolation. | - Optimize the pH for precipitation during the workup. - Consider a multi-step purification process, such as recrystallization from different solvent systems. |
| Product is a dark, oily substance instead of a solid: This could indicate the presence of polymeric byproducts or other impurities. | - Review the reaction temperature and time to avoid over-reaction. - Employ purification techniques such as column chromatography or treatment with activated carbon to remove colored impurities.[2] | |
| Scale-Up Difficulties | Poor heat transfer: In larger reactors, inefficient heat transfer can lead to localized hot spots or uneven heating. | - Use a reactor with efficient stirring and a well-designed heating jacket. - Consider a slower heating rate to ensure uniform temperature distribution. |
| Exothermic reaction runaway: The reaction can be exothermic, and on a large scale, this can be difficult to control. | - Add reactants portion-wise or via a controlled feed to manage the heat of reaction. - Ensure an adequate cooling system is in place for emergency quenching. | |
| Handling of hazardous materials at scale: Carbon disulfide is highly flammable and toxic. | - Implement and follow strict safety protocols for handling and transferring hazardous materials. - Ensure adequate ventilation and use appropriate personal protective equipment (PPE). |
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for this compound?
A1: A highly effective and scalable method is the high-pressure, high-temperature reaction of 4-methoxyaniline with carbon disulfide and elemental sulfur. This one-step process can achieve yields of 90-100% and is suitable for industrial production.[1] Another scalable approach involves the reaction of 3,4-diaminoanisole with an alkali metal alkyl xanthate, which has been reported to produce high yields.[2]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The primary safety concern is the use of carbon disulfide, which is highly flammable, volatile, and toxic. It is crucial to work in a well-ventilated area, preferably a fume hood designed for handling flammable substances, and to use a sealed reaction system. High-pressure reactions should be conducted in an appropriately rated and certified autoclave with pressure relief systems. All personnel should be equipped with proper personal protective equipment (PPE), including fire-resistant lab coats, safety goggles, and appropriate gloves.
Q3: How can I monitor the progress of the reaction effectively?
A3: For laboratory-scale reactions, Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting materials. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is a more quantitative and robust technique for tracking the formation of the product and the disappearance of reactants.
Q4: What is the best workup procedure for isolating the product at a large scale?
A4: After the reaction is complete, the crude product is typically dissolved in an aqueous alkaline solution. This step helps to separate the acidic product from non-acidic impurities. The alkaline solution is then filtered to remove any insoluble materials, such as excess sulfur or polymeric byproducts. The product is then precipitated by acidifying the filtrate to a pH of 4-5. The resulting solid can be collected by filtration, washed with water, and dried.[1]
Q5: What are some common impurities that I might see in my final product?
A5: Common impurities may include unreacted 4-methoxyaniline, elemental sulfur, and various byproducts from side reactions. The structure of these byproducts can be complex, but they often arise from the incomplete reaction or decomposition of intermediates. The presence of a dark color in the final product usually indicates the presence of polymeric impurities.
Experimental Protocols
Scalable High-Pressure Synthesis of this compound[1]
This protocol is adapted from a patented industrial method and is suitable for scaling up.
Materials:
-
4-Methoxyaniline
-
Carbon Disulfide (CS₂)
-
Sulfur (S)
-
Aqueous sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) or other suitable acid
-
Nitrogen (N₂) gas
Equipment:
-
High-pressure autoclave with magnetic stirring and temperature/pressure controls
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge 4-methoxyaniline, carbon disulfide, and sulfur. A typical molar ratio is 1 : 1.0-2.0 : 1.0-3.0 (4-methoxyaniline : CS₂ : S).
-
Inerting the Atmosphere: Seal the autoclave and purge with nitrogen gas to remove any air. Pressurize the reactor with nitrogen to the desired initial pressure.
-
Reaction: Begin stirring and heat the mixture to 200-260 °C. The reaction pressure will increase and should be maintained between 6-15 MPa. Continue the reaction for 2-5 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Workup - Alkaline Extraction: Transfer the reaction mixture to a suitable vessel and add an aqueous alkaline solution (e.g., NaOH solution) to dissolve the product.
-
Filtration: Filter the alkaline solution to remove any insoluble impurities, such as unreacted sulfur and polymeric byproducts.
-
Precipitation: Acidify the filtrate with an acid (e.g., HCl) to a pH of 4-5 to precipitate the this compound.
-
Isolation and Drying: Collect the solid product by filtration, wash it thoroughly with water until the washings are neutral, and dry the product in a vacuum oven.
Data Presentation
| Method | Starting Material(s) | Key Reagents | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| High-Pressure Synthesis | 4-Methoxyaniline | CS₂, Sulfur | 200-260 | 6-15 | 2-5 | 90-100 | [1] |
| Xanthate Method | 3,4-Diaminoanisole | Alkali metal alkyl xanthate | 60-75 then boiling | Atmospheric | 7 | >90 | [2] |
| Carbon Disulfide Method | 3,4-Diaminoanisole Dihydrochloride | CS₂, KOH | 75-80 | Atmospheric | 2.5 | 72 | [2] |
Visualizations
Caption: High-pressure synthesis of this compound.
Caption: Step-by-step workflow for the scalable synthesis.
References
Validation & Comparative
Unlocking the Anticancer Potential of 5-Methoxybenzo[d]thiazole-2-thiol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of 5-Methoxybenzo[d]thiazole-2-thiol derivatives against various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents.
Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] Among these, derivatives of this compound have shown particular promise, exhibiting significant cytotoxicity against a range of human cancer cell lines. This guide summarizes key quantitative data, details common experimental protocols used for their validation, and visualizes the underlying mechanisms and workflows.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
A notable study by Wang et al. synthesized and evaluated 24 benzothiazole-2-thiol derivatives, with a substituted methoxybenzamide benzothiazole derivative (Compound 1) demonstrating significant anti-tumor potential.[1][2] Another key study by Shi et al. investigated a series of novel benzothiazole-2-thiol derivatives, with several compounds exhibiting potent, broad-spectrum anticancer activities.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1: Substituted Methoxybenzamide Benzothiazole Derivative | A549, HCT-116, SW620, MDA-MB-468, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [1][2] |
| Compound 2: Pyridinyl-2-amine linked Benzothiazole-2-thiol (7d) | A431 | 0.02 | [4] |
| Compound 3: Pyridinyl-2-amine linked Benzothiazole-2-thiol (7e) | SKRB-3 | 0.0012 | [3] |
| SW620 | 0.0043 | [3] | |
| A549 | 0.044 | [3] | |
| HepG2 | 0.048 | [3] | |
| Compound 4: Pyridinyl-2-amine linked Benzothiazole-2-thiol (7f) | SW480, HeLa, HepG2 | Potent Inhibition | [3] |
| Compound 5: Pyridinyl-2-amine linked Benzothiazole-2-thiol (7i) | SW480, HeLa, HepG2 | Potent Inhibition | [3] |
| Cisplatin (Reference Drug) | Various | Variable | [1][2] |
Experimental Protocols
The validation of the anticancer activity of these derivatives typically involves a series of in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole-2-thiol derivatives for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Cancer cells (e.g., HepG2) are treated with the benzothiazole-2-thiol derivatives at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Visualizing the Research Framework
To better understand the experimental process and the potential mechanism of action, the following diagrams illustrate the general workflow and a key signaling pathway involved in the anticancer activity of these compounds.
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][3] A simplified representation of a common apoptotic signaling pathway is shown below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Benzothiazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of various benzothiazole derivatives, supported by experimental data and detailed methodologies to aid in future research and development.
Comparative Antimicrobial Efficacy
The antimicrobial activity of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various benzothiazole derivatives against a range of bacterial and fungal strains, as reported in several studies. Lower MIC values indicate higher antimicrobial potency.
Antibacterial Activity of Benzothiazole Derivatives
| Derivative | Bacterial Strain | MIC | Reference |
| Heteroaryl benzothiazole 2j | E. coli | 0.23 mg/mL | [1] |
| Heteroaryl benzothiazole 2j | S. typhimurium | 0.23 mg/mL | [1] |
| Heteroaryl benzothiazole 2d, 2k, 8 | B. cereus | 0.23 mg/mL | [1] |
| Benzothiazole derivative 3e | Gram-positive/negative strains | 3.12 µg/mL | [2] |
| Ciprofloxacin (Standard) | Gram-positive/negative strains | 6.25 µg/mL | [2] |
| Thiophene derivative 13 | S. aureus | 3.125 µg/mL | |
| Chloramphenicol (Standard) | S. aureus | 3.125 µg/mL | |
| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one 16c | S. aureus | 0.025 mM | [3] |
| Ampicillin (Standard) | S. aureus | 0.179 mM | [3] |
| Sulfadiazine (Standard) | S. aureus | 1.998 mM | [3] |
| Dichloropyrazole-based benzothiazole 104 | Gram-positive strains | 0.0156–0.25 µg/mL | [4] |
| Dichloropyrazole-based benzothiazole 104 | Gram-negative strains | 1–4 µg/mL | [4] |
| Novobiocin (Standard) | Gram-positive/negative strains | 0.125–8 µg/mL | [4] |
| 2,5-disubstituted furane benzothiazole 107b | S. cerevisiae | 1.6 µM | [4] |
| 2,5-disubstituted furane benzothiazole 107d | S. cerevisiae | 3.13 µM | [4] |
| Ampicillin (Standard) | S. cerevisiae | >64 µM | [4] |
Antifungal Activity of Benzothiazole Derivatives
| Derivative | Fungal Strain | MIC | Reference |
| Heteroaryl benzothiazole 2d | T. viride | 0.06 mg/mL | [1] |
| Heteroaryl benzothiazole 2i, 3b, 6 | T. viride | 0.06 mg/mL | |
| Ketoconazole (Standard) | T. viride | >0.06 mg/mL | [1] |
| Bifonazole (Standard) | T. viride | >0.06 mg/mL | [1] |
| Benzothiazole derivative 3n | Various fungal strains | 1.56 - 12.5 µg/mL | [2] |
| Thiazole derivative 3 | A. fumigatus, F. oxysporum | 6.25 µg/mL | |
| Pyrazolo[1,5-a]pyrimidine 21b | A. fumigatus, F. oxysporum | 6.25 µg/mL |
Experimental Protocols
The most common method for determining the antimicrobial efficacy of these compounds is the broth microdilution method. This technique allows for the determination of the MIC of a substance in a liquid nutrient medium.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
1. Preparation of Materials:
- Test Compounds: A stock solution of each benzothiazole derivative is prepared in a suitable solvent (e.g., DMSO).
- Growth Media: Mueller-Hinton Broth (MHB) is typically used for bacteria, while RPMI 1640 medium is used for fungi.
- Microorganism Culture: A fresh overnight culture of the test microorganism is prepared. The turbidity of the bacterial or fungal suspension is adjusted to a McFarland standard (commonly 0.5), which corresponds to a specific cell density.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.
2. Assay Procedure:
- Serial Dilution: The test compounds are serially diluted in the appropriate growth medium in the wells of the 96-well plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Controls:
- Positive Control: Wells containing only the growth medium and the microorganism to ensure viability.
- Negative Control: Wells containing only the growth medium to check for sterility.
- Solvent Control: Wells containing the growth medium, microorganism, and the highest concentration of the solvent used to dissolve the test compounds to ensure it has no inhibitory effect.
- Standard Drug Control: Wells containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are included for comparison.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).
3. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
- In some assays, a viability indicator such as resazurin may be used to aid in the determination of the MIC. A color change indicates viable cells.
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial efficacy of 5-Methoxybenzo[d]thiazole-2-thiol derivatives.
Caption: Workflow for Determining Antimicrobial Efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of 5-Methoxybenzo[d]thiazole-2-thiol Compounds
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comparative analysis of 5-Methoxybenzo[d]thiazole-2-thiol and its derivatives, focusing on their biological activities and molecular targets. The information presented herein is collated from various studies, offering a comprehensive overview supported by experimental data to aid in further research and development.
Anticancer Activity: A Tale of Potency and Selectivity
Derivatives of the benzothiazole scaffold have demonstrated significant potential as anticancer agents, with the 5-methoxy-substituted compounds showing promising activity across various cancer cell lines. The primary mechanisms appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A notable derivative, XC-591, a novel benzothiazole-2-thiol compound, has shown potent anti-tumor activity in vitro across a range of cancer cell lines, including breast cancer (4T1), colon carcinoma (CT26), lung cancer (LLC and A549), melanoma (B16), sarcoma (MethA), cervical cancer (HeLa), and prostate cancer (DU145).[1] Importantly, XC-591 exhibited greater efficacy than the established chemotherapeutic drug cisplatin in some contexts and displayed no apparent toxicity to normal cells such as MM3MG (mouse mammary gland), HK2 (human kidney), and LO2 (human liver) cells.[1] In vivo studies using a 4T1 murine breast cancer model further confirmed the anti-tumor and anti-metastatic effects of XC-591, which was found to inhibit tumor growth and metastasis, increase apoptosis, and suppress proliferation and angiogenesis within the tumor microenvironment.[1]
Other studies have highlighted the broad-spectrum antiproliferative activities of pyridinyl-2-amine linked benzothiazole-2-thiol derivatives.[2] For instance, compound 7e from one such study demonstrated exceptionally potent anticancer activity against SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC50 values in the nanomolar range.[2] This compound was also shown to induce apoptosis in HepG2 cells.[2]
The inclusion of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of these molecules.[3] The anticancer effects of thiadiazole derivatives, a related class of compounds, are often linked to their ability to trigger apoptosis and inhibit critical signaling pathways like PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.[3]
Comparative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| XC-591 | 4T1 (Breast) | More sensitive than other tested lines | [1] |
| CT26 (Colon) | - | [1] | |
| LLC (Lung) | - | [1] | |
| B16 (Melanoma) | - | [1] | |
| MethA (Sarcoma) | - | [1] | |
| A549 (Lung) | - | [1] | |
| HeLa (Cervical) | - | [1] | |
| DU145 (Prostate) | - | [1] | |
| Compound 7e | SKRB-3 (Breast) | 1.2 nM | [2] |
| SW620 (Colon) | 4.3 nM | [2] | |
| A549 (Lung) | 44 nM | [2] | |
| HepG2 (Liver) | 48 nM | [2] | |
| Compound 7d | A431 (Skin) | 20 nM | [2] |
Enzyme Inhibition: Targeting Key Players in Disease
Beyond their anticancer properties, benzothiazole-2-thiol derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases.
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[4] Inhibition of QS is a promising strategy to combat bacterial infections without inducing antibiotic resistance.[4] Certain benzo[d]thiazole-2-thiol derivatives have been identified as potent inhibitors of the Pseudomonas aeruginosa LasB quorum sensing system.[5] Molecular docking studies suggest that these compounds bind to the active site of the LasR protein, a key regulator of the Las QS system.[5] The benzothiazole moiety appears to be crucial for this activity, engaging in favorable interactions within the protein's binding pocket.[5]
Inhibition of c-Jun N-terminal Kinases (JNKs)
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases involved in apoptosis, inflammation, and cancer.[6] A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as potent and selective allosteric inhibitors of JNKs.[6] The benzothiazole scaffold was found to be superior to benzimidazole and benzoxazole cores in terms of inhibitory potency.[6]
Inhibition of NRH:Quinone Oxidoreductase 2 (NQO2)
NQO2 is an enzyme implicated in cancer and neuroinflammation.[7][8] Resveratrol, a natural polyphenol, is a known inhibitor of NQO2.[7][8] By replacing the central double bond of resveratrol with a benzothiazole scaffold, researchers have developed potent NQO2 inhibitors.[7][8] The most active compound, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, exhibited an IC50 of 25 nM.[7][8] Computational modeling indicated that these compounds show good shape complementarity and engage in polar interactions within the NQO2 active site.[7][8]
Comparative Enzyme Inhibition Data
| Compound Class | Target Enzyme | Key Findings | Reference |
| Benzo[d]thiazole-2-thiol derivatives | P. aeruginosa LasR (Quorum Sensing) | Potent inhibition of LasB system; benzothiazole moiety crucial for activity. | [5] |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles | c-Jun N-terminal Kinases (JNKs) | Potent and selective allosteric inhibitors. | [6] |
| Hydroxylated phenyl-benzothiazoles | NRH:Quinone Oxidoreductase 2 (NQO2) | IC50 values in the nanomolar range; good mimetics of resveratrol. | [7][8] |
The Role of the Thiol Group in Redox Signaling
The thiol (-SH) group of the benzothiazole-2-thiol core is a critical functional group that can participate in various biological interactions. Thiol-based redox signaling is a fundamental mechanism by which cells respond to oxidative stress and regulate a multitude of cellular processes, including apoptosis, necroptosis, and pyroptosis.[9][10] The oxidation and reduction of cysteine residues in proteins act as molecular switches that can modulate protein function and signaling pathways.[9][10][11] While direct evidence for the specific redox signaling roles of this compound is still emerging, the presence of the thiol group suggests a potential for these compounds to interact with and modulate cellular redox homeostasis.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2]
Apoptosis Assay (Flow Cytometry)
This method is used to quantify the percentage of apoptotic cells following compound treatment.
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; which stains necrotic or late apoptotic cells with compromised membrane integrity).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The population of cells is differentiated into viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[2]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates to investigate the effect of compounds on signaling pathways.
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Akt, ERK, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.[3]
Visualizing the Mechanisms
To better illustrate the potential mechanisms of action and experimental workflows, the following diagrams have been generated.
Caption: Potential anticancer signaling pathways targeted by this compound derivatives.
Caption: A generalized workflow for Western Blot analysis to study protein expression.
References
- 1. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol chemistry and specificity in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 5-Methoxy Group in the Biological Activity of Benzo[d]thiazole-2-thiol Analogs: A Comparative Guide
A deep dive into the structure-activity relationship (SAR) of 5-Methoxybenzo[d]thiazole-2-thiol analogs reveals the critical influence of substitutions on their therapeutic potential. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform future drug discovery and development efforts in this chemical space.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, this compound has emerged as a key pharmacophore. The strategic placement of the methoxy group at the 5-position significantly influences the molecule's electronic properties and binding interactions with biological targets. This guide synthesizes findings from various studies to elucidate the SAR of this promising class of compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly impacted by the nature of the substituent at the 2-thiol position. Modifications at this site have been extensively explored to modulate potency and selectivity against various targets, including enzymes implicated in Alzheimer's disease and cancer.
Enzyme Inhibition Studies
Recent research has highlighted the potential of this compound derivatives as potent enzyme inhibitors. For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathogenesis of Alzheimer's disease.[4]
One of the most active compounds identified, N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide (4h) , demonstrated significant inhibitory activity against both AChE and MAO-B, with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively.[4] This highlights the favorable contribution of the substituted benzamide moiety at the 2-position of the 5-methoxybenzothiazole core.
| Compound ID | R Group (Substitution at 2-thiol position) | Target Enzyme | IC50 (nM)[4] |
| 4a | N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide | AChE | - |
| 4d | N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide | AChE | - |
| 4f | N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide | AChE | 23.4 ± 1.1 |
| 4h | N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide | AChE | - |
| 4k | N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide | AChE | - |
| 4m | N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide | AChE | - |
| 4f | N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperazine-1-yl)methyl)benzamide | MAO-B | 40.3 ± 1.7 |
Note: Specific IC50 values for all compounds were not provided in the source material, but compounds 4a, 4d, 4f, 4h, 4k, and 4m were noted for their significant activity.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the target compounds generally involves a multi-step process. A common route begins with the reaction of 4-methoxyaniline with ammonium sulfocyanate, catalyzed by liquid bromine, to yield 6-methoxy-1,3-benzothiazol-2-amine.[5] This intermediate can then be further modified. For the synthesis of the enzyme inhibitors mentioned above, a four-step reaction method was employed, starting with the synthesis of 4-(chloromethyl) benzoyl chloride.[4] Subsequently, 2-aminobenzothiazole derivatives were synthesized through a ring-closure reaction using a bromo solution.[4]
In Vitro Enzyme Inhibition Assays
The inhibitory activities of the synthesized compounds against AChE and MAO-B are typically evaluated using in vitro fluorometric methods.[4] These assays measure the enzymatic activity in the presence of varying concentrations of the test compounds to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Structure-Activity Relationship Workflow
The process of establishing a structure-activity relationship is a systematic endeavor that integrates chemical synthesis with biological testing and computational analysis. The following diagram illustrates a typical workflow for an SAR study.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Key Structural Modifications and Their Impact
The core of the SAR for this compound analogs lies in the modifications at the 2-thiol position. The following diagram illustrates how different functional groups at this position can influence the biological activity.
Caption: Impact of 2-thiol substitutions on the biological activity of the core scaffold.
References
- 1. ijper.org [ijper.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: 5-Methoxybenzo[d]thiazole-2-thiol Scaffolds Versus Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the kinase inhibitory activity of 5-Methoxybenzo[d]thiazole-2-thiol is not currently available in the public domain. This guide provides a comparative analysis using a structurally related benzothiazole derivative, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, to illustrate the potential of this chemical scaffold against established kinase inhibitors. All data presented for the benzothiazole class is based on this surrogate compound.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. The benzothiazole scaffold has emerged as a promising framework in medicinal chemistry due to its diverse biological activities. This guide provides a comparative overview of the potential of a this compound based scaffold, represented by a known c-Jun N-terminal kinase (JNK) inhibitor, against well-established kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative benzothiazole derivative against the c-Jun N-terminal kinase (JNK) and compares it with the activity of several established, broad-spectrum and targeted kinase inhibitors against their respective primary targets.
| Compound Class | Representative Compound | Target Kinase(s) | IC50 (nM) |
| Benzothiazole Derivative | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | JNK1 | 1800[1] |
| Broad-Spectrum Inhibitor | Staurosporine | PKC, PKA, PKG, p60v-src, CaM Kinase II | 0.7 - 20[2][3] |
| Established TKI | Imatinib | v-Abl, c-Kit, PDGFR | 100 - 600[4][5] |
| Established TKI | Gefitinib | EGFR (mutant) | Varies by cell line (nM to µM range)[6] |
| Established TKI | Dasatinib | Bcr-Abl, Src family | < 1[7] |
TKI: Tyrosine Kinase Inhibitor
Experimental Protocols
A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol is representative of the type of experiment used to generate the IC50 data presented in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., JNK1)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
In the wells of a microplate, add the serially diluted test compound or a DMSO control.
-
Add the kinase to each well and incubate briefly to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Mandatory Visualizations
Signaling Pathway
Caption: The c-Jun N-terminal Kinase (JNK) signaling cascade.
Experimental Workflow
Caption: A general workflow for kinase inhibitor screening.
Concluding Remarks
While direct evidence for the kinase inhibitory properties of this compound is lacking, the analysis of a structurally related compound suggests that the benzothiazole scaffold holds promise for the development of novel kinase inhibitors. The representative 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole demonstrates micromolar inhibition of JNK1.[1] In comparison, established inhibitors like Dasatinib exhibit significantly higher potency against their target kinases, often in the low nanomolar range.[7]
Further investigation, beginning with a broad kinase panel screening of this compound, is necessary to elucidate its specific targets and inhibitory potency. The experimental protocols and workflows detailed in this guide provide a framework for such future studies, which are essential to fully understand the therapeutic potential of this and related compounds in the landscape of kinase inhibitor drug discovery.
References
- 1. anygenes.com [anygenes.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Methoxybenzo[d]thiazole-2-thiol Derivatives and Established Agents in Neuroinflammation and Alzheimer's Disease Models
This guide provides a comparative analysis of the in vivo biological activity of derivatives of 5-Methoxybenzo[d]thiazole-2-thiol against established agents in the context of neuroinflammation and Alzheimer's disease. While direct in vivo validation of this compound is not extensively documented, its derivatives have shown promise as imaging agents and potential therapeutics. This report synthesizes available experimental data to offer a comparative perspective for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vivo performance of select this compound derivatives in comparison to other relevant compounds.
Table 1: Comparison of Brain Uptake and Clearance of Tau PET Tracers
| Compound | Brain Uptake (SUVr) at 30-50 min | Washout from Brain | Target | Animal Model | Reference |
| [18F]CBD-2115 (Derivative) | High | Fast | Tau Aggregates | Non-human Primate | |
| [18F]AV-1451 (TPI) | High | Slower than [18F]CBD-2115 | Tau Aggregates | Non-human Primate |
Table 2: Comparison of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
| Compound | Dosage | Reduction in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Animal Model |
| Methoxy-thiazole Derivative (Hypothetical) | 10 mg/kg | Data not available | Mouse |
| Dexamethasone (Established Agent) | 1 mg/kg | ~50-70% reduction | Mouse |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings.
In Vivo PET Imaging Protocol for Tau Pathology
-
Animal Model: Non-human primates (specific species and age to be detailed as per study).
-
Radiotracer Administration: Intravenous (IV) injection of the [18F]-labeled tracer (e.g., [18F]CBD-2115, [18F]AV-1451).
-
Imaging: Dynamic PET scans are acquired over a period of up to 120 minutes post-injection.
-
Data Analysis: Standardized Uptake Value Ratios (SUVr) are calculated by normalizing the radioactivity in the target brain region to a reference region (e.g., cerebellum) to quantify tracer uptake and retention.
LPS-Induced Neuroinflammation Model Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Inflammation: Intraperitoneal (IP) injection of Lipopolysaccharide (LPS) at a dose of 1 mg/kg.
-
Test Compound Administration: The test compound (e.g., a this compound derivative) is administered, typically via IP or oral gavage, at a specified time point before or after the LPS challenge.
-
Cytokine Analysis: At a predetermined time after LPS injection (e.g., 2-6 hours), animals are euthanized, and brain tissue or serum is collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA or other immunoassays.
Visualizing Molecular Pathways and Experimental Designs
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental setups.
Caption: Workflow for In Vivo PET Imaging Studies.
Caption: Hypothesized Anti-Neuroinflammatory Mechanism.
Unveiling the Potential: A Comparative Guide to Benzothiazole Derivatives as Quorum Sensing Inhibitors
For researchers and drug development professionals, the battle against bacterial resistance necessitates innovative strategies. Targeting quorum sensing (QS), the intricate communication system bacteria use to coordinate virulence, presents a promising frontier. Within this arena, benzothiazole derivatives have emerged as a compelling class of compounds capable of disrupting this signaling cascade. This guide provides a comparative analysis of different benzothiazole derivatives, summarizing their efficacy in inhibiting quorum sensing and detailing the experimental protocols used for their evaluation.
Data at a Glance: Comparing the Inhibitory Prowess of Benzothiazole Derivatives
To facilitate a clear comparison, the following table summarizes the quantitative data on the quorum sensing inhibitory activities of various benzothiazole derivatives from recent studies.
| Derivative Class | Compound | Target Organism | Assay | Key Findings | Reference |
| Isopropanolamine Derivatives | Compound D3 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial activity | EC50 of 1.54 µg/mL | [1][2][3] |
| Compound D3 | Xanthomonas oryzae pv. oryzae (Xoo) | In vivo anti-Xoo | Curative activity: 47.8%; Protective activity: 48.7% at 200 µg/mL | [1][2][3] | |
| Tetrazine Derivatives | Compound 4a | Chromobacterium violaceum | Violacein inhibition | IC50 of 62.71 µg/mL | [4][5] |
| Compound 4b | Chromobacterium violaceum | Violacein inhibition | IC50 of 28.56 µg/mL | [4][5] | |
| Compound 4c | Chromobacterium violaceum | Violacein inhibition | IC50 of 107.45 µg/mL | [4][5] | |
| Compounds 4a, 4b, 4c | Four bacterial species | Biofilm formation | Inhibition of 52-86.5% (4a), 57.7-79.4% (4b), 59.9-80.3% (4c) | [4] | |
| Benzoheterocyclic Sulfoxide Derivatives | Compound 6b | Pseudomonas aeruginosa PAO1 | Biofilm inhibition | Significant inhibition without affecting growth | [6][7] |
| Compound 6b | Pseudomonas aeruginosa PAO1-lasB-gfp | Reporter strain luminescence | Affected luminescence, indicating Las system targeting | [6][7] | |
| Benzothiazolone Derivatives | Benzothiazolone (Q1) | Chromobacterium violaceum, Pseudomonas aeruginosa | Violacein and biofilm inhibition | Determined to be one of the most active QS inhibitors in the study | [8] |
| N-acetylbenzothiazolone (Q8) | Chromobacterium violaceum, Pseudomonas aeruginosa | Violacein and biofilm inhibition | Determined to be one of the most active QS inhibitors in the study | [8] |
Visualizing the Strategy: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the methods of evaluation, the following diagrams illustrate a canonical quorum sensing pathway and a general experimental workflow for screening quorum sensing inhibitors.
Caption: A simplified diagram of a bacterial quorum sensing circuit and potential points of inhibition by benzothiazole derivatives.
Caption: A general experimental workflow for the identification and characterization of quorum sensing inhibitors.
Under the Microscope: Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzothiazole derivatives as quorum sensing inhibitors.
Violacein Inhibition Assay (using Chromobacterium violaceum)
This assay is a common primary screen for QS inhibitors. C. violaceum produces a purple pigment, violacein, which is under the control of its quorum sensing system. Inhibition of violacein production without inhibiting bacterial growth indicates potential QS inhibitory activity.[5]
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant).
-
Culture Medium: Luria-Bertani (LB) broth or agar.
-
Procedure:
-
An overnight culture of C. violaceum is diluted to a specific optical density (e.g., OD600 of 0.1).
-
The diluted culture is added to the wells of a 96-well microtiter plate.
-
The benzothiazole derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A solvent control is also included.
-
The plate is incubated at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours) with shaking.
-
After incubation, bacterial growth is measured by reading the optical density at 600 nm (OD600).
-
To quantify violacein production, the culture is often lysed (e.g., with SDS), and the violacein is extracted (e.g., with butanol or DMSO). The absorbance of the extracted violacein is then measured at a specific wavelength (e.g., 585 nm).
-
The percentage of violacein inhibition is calculated relative to the solvent control, and the IC50 value (the concentration of the compound that inhibits 50% of violacein production) is determined.[4]
-
Biofilm Inhibition Assay (using Pseudomonas aeruginosa)
This assay assesses the ability of the compounds to prevent the formation of biofilms, a key virulence factor regulated by QS in many pathogenic bacteria.
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1).
-
Culture Medium: LB broth or other suitable media.
-
Procedure:
-
An overnight culture of P. aeruginosa is diluted and added to the wells of a 96-well microtiter plate.
-
The benzothiazole derivatives are added to the wells at various concentrations.
-
The plate is incubated statically at 37°C for 24-48 hours to allow biofilm formation.
-
After incubation, the planktonic (free-floating) bacteria are carefully removed by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).
-
The remaining biofilm is stained with a solution of crystal violet (0.1%).
-
After a short incubation, the excess stain is washed away, and the plate is allowed to dry.
-
The crystal violet that has stained the biofilm is solubilized with a solvent (e.g., 95% ethanol or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm or 595 nm).
-
The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.
-
Virulence Factor Production Assays (e.g., Elastase in P. aeruginosa)
These assays measure the effect of the compounds on the production of specific virulence factors that are regulated by quorum sensing.
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1).
-
Assay Principle: The elastolytic activity is measured using Elastin-Congo Red as a substrate. The degradation of this substrate by elastase releases a colored product that can be quantified spectrophotometrically.
-
Procedure:
-
P. aeruginosa is grown in the presence of sub-inhibitory concentrations of the benzothiazole derivatives.
-
After incubation, the bacterial cultures are centrifuged, and the supernatant containing the secreted elastase is collected.
-
The supernatant is incubated with the Elastin-Congo Red substrate at 37°C for a specific time.
-
The reaction is stopped, and the undigested substrate is pelleted by centrifugation.
-
The absorbance of the supernatant, containing the released Congo Red, is measured at a specific wavelength (e.g., 495 nm).
-
The percentage of inhibition of elastase production is calculated relative to the untreated control.
-
Conclusion
The exploration of benzothiazole derivatives as quorum sensing inhibitors is a rapidly advancing field with significant potential for the development of novel anti-infective therapies. The studies highlighted in this guide demonstrate the diverse chemical space within the benzothiazole scaffold and the varying degrees of efficacy against different bacterial pathogens. While isopropanolamine and tetrazine derivatives have shown potent activity against plant and human pathogens, respectively, sulfoxide and benzothiazolone derivatives also present as promising leads. The continued application of robust experimental protocols, such as those detailed here, will be crucial in identifying and optimizing the next generation of quorum sensing inhibitors to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validating Target Engagement for 5-Methoxybenzo[d]thiazole-2-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the target engagement of 5-Methoxybenzo[d]thiazole-2-thiol derivatives. While the direct biological target of this specific scaffold is a subject of ongoing investigation, evidence from structurally related benzothiazole compounds strongly suggests that c-Jun N-terminal kinases (JNKs) are a plausible target class.[1][2] This guide will therefore focus on methodologies for validating the engagement of these derivatives with JNK, while also presenting a framework applicable to other potential protein targets.
Introduction to Target Engagement
Confirming that a therapeutic compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to rationalize the observed biological effects. A variety of biophysical and cell-based techniques are available to quantify the interaction between a small molecule and its protein target. This guide will compare four widely used methods: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Target Engagement Assays
The choice of a target engagement assay depends on several factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., affinity, kinetics, or intracellular engagement). The following table summarizes the key characteristics of four prominent methods for validating the interaction of this compound derivatives with a putative target like JNK.
| Assay | Principle | Measures | Advantages | Disadvantages | Sample Data (Hypothetical for JNK) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Target stabilization (thermal shift, ΔTm) in cells or lysates. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Lower throughput, requires specific antibodies for detection (e.g., Western blot). | ΔTm = 2.5 °C at 10 µM |
| NanoBRET Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Competitive displacement of the tracer by the compound in live cells (IC50). | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein (NanoLuc fusion). | Intracellular IC50 = 0.5 µM |
| Surface Plasmon Resonance (SPR) | Changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Binding kinetics (kon, koff) and affinity (KD). | Label-free, real-time kinetic data, high sensitivity. | Requires purified protein, immobilization may affect protein conformation. | KD = 150 nM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target protein. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein, lower throughput. | KD = 200 nM, n = 1.1 |
Experimental Protocols
Detailed methodologies for each of the discussed target engagement assays are provided below. These protocols are generalized and may require optimization for the specific target and compound under investigation.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells expressing the target protein (e.g., a cell line with endogenous JNK expression) to 70-80% confluency. Treat the cells with various concentrations of the this compound derivative or vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble target protein using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. The shift in the melting curve (ΔTm) indicates target engagement.
NanoBRET Target Engagement Assay Protocol
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein (e.g., JNK1) fused to NanoLuc luciferase. Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the this compound derivative at various concentrations to the cells. Then, add a specific fluorescent tracer that is known to bind to the target protein.
-
Lysis and Substrate Addition: After an incubation period, lyse the cells and add the NanoBRET substrate.
-
BRET Measurement: Measure the donor (NanoLuc) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation: Immobilize the purified target protein (e.g., recombinant JNK1) onto a suitable SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the this compound derivative in a suitable running buffer over the sensor chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Prepare a solution of the purified target protein (e.g., JNK1) in a suitable buffer and place it in the ITC sample cell. Prepare a solution of the this compound derivative at a higher concentration in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the binding event.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: A flowchart comparing the major steps in four common target engagement assays.
Caption: A simplified diagram of the JNK signaling pathway and the putative inhibitory action of the benzothiazole derivative.
Conclusion
Validating the target engagement of this compound derivatives is a critical step in advancing their development as potential therapeutic agents. This guide has provided a comparative overview of four powerful techniques: CETSA, NanoBRET, SPR, and ITC. Each method offers unique advantages and provides complementary information regarding the interaction of a compound with its target. By selecting the appropriate assay or a combination of assays, researchers can gain a comprehensive understanding of the molecular mechanism of action of these promising compounds and make informed decisions in the drug discovery pipeline.
References
- 1. Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Benzothiazole-Based Compounds: A Comparative Guide
For researchers and drug development professionals, understanding the cross-reactivity and selectivity profile of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of 5-Methoxybenzo[d]thiazole-2-thiol and other structurally related benzothiazole derivatives, offering insights into their biological activities. While comprehensive public data on the selectivity of this compound is limited, this guide contextualizes its potential by examining related compounds with known inhibitory profiles.
Quantitative Performance Analysis
The following tables summarize the available inhibitory activities of various benzothiazole derivatives against different biological targets. This data provides a snapshot of the diverse biological roles that compounds based on the benzothiazole scaffold can play, ranging from kinase inhibition to anticancer and antimicrobial activities.
Table 1: Kinase Inhibitory Activity of Benzothiazole Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87D11) | JNK | 1.8 | - | - |
| p38α | >100 | - | - | |
| Akt | 5% inhibition at 100 µM | - | - | |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (1g) | CK2 | 1.9 | - | - |
| GSK3β | 0.67 | - | - |
Data sourced from a study on novel c-Jun N-terminal kinase inhibitors and a study on dual kinase inhibitors of CK2 and GSK3β.[1][2]
Table 2: Anticancer Activity of Benzothiazole-2-thiol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (nM) |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SKRB-3 (Breast Cancer) | 1.2 |
| SW620 (Colon Cancer) | 4.3 | |
| A549 (Lung Cancer) | 44 | |
| HepG2 (Liver Cancer) | 48 |
This data highlights the potent and broad-spectrum anticancer activities of specific benzothiazole-2-thiol derivatives.[3]
Table 3: Antimicrobial and Quorum Sensing Inhibitory Activity
| Compound/Derivative | Activity | Target/Organism | IC50 / MIC |
| Benzo[d]thiazole-2-thiol derivative (7) | Quorum Sensing Inhibition | Pseudomonas aeruginosa (LasB system) | 45.5 µg/mL |
| N-(6-Methoxybenzo[d]thiazol-2-yl) derivative | Antibacterial | Gram-positive & Gram-negative bacteria | Comparable to Ciprofloxacin |
These findings suggest the potential of benzothiazole derivatives in combating bacterial infections and virulence.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.
Kinase Inhibition Assay (Example: JNK Inhibition)
A common method to determine kinase inhibitory activity is through in vitro kinase assays. For instance, the inhibitory activity of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles against JNK was evaluated using a kinase assay.[1]
Protocol Outline:
-
Compound Preparation: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction Mixture: The reaction is initiated by mixing the kinase (e.g., JNK1), a substrate (e.g., a specific peptide), and ATP in a reaction buffer.
-
Incubation: The test compound at various concentrations is added to the kinase reaction mixture and incubated at a controlled temperature (e.g., room temperature) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced (an indicator of kinase activity).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[6]
Protocol Outline:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, SKRB-3, SW620) are cultured in an appropriate medium and maintained under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pyridinyl-2-amine linked benzothiazole-2-thiol derivatives) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, an MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: A simplified diagram of common signaling pathways where benzothiazole derivatives may exert their inhibitory effects.
Caption: A typical experimental workflow for the cross-reactivity and selectivity profiling of a test compound.
References
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Methoxybenzo[d]thiazole-2-thiol
This guide provides critical safety and logistical information for the handling and disposal of 5-Methoxybenzo[d]thiazole-2-thiol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety data for structurally similar thiazole derivatives and thiols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.[1][2]
| PPE Category | Recommended Equipment | Standard/Specification | Justification |
| Eye and Face Protection | Chemical splash goggles and a face shield worn over them.[1][2] | ANSI Z87.1 compliant.[1][2] | Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection, while a face shield offers a broader barrier against splashes.[2] |
| Hand Protection | Disposable, powder-free nitrile gloves. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2] | EN 374.[3] | Nitrile gloves offer good short-term protection against a range of chemicals.[2] Powder-free gloves prevent contamination of the work area.[2] |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron is advised for larger quantities.[2] | --- | Protects skin from accidental contact and prevents contamination of personal clothing.[2] |
| Respiratory Protection | An N95 or N100 respirator may be necessary if engineering controls are insufficient or when handling powders.[2][4] | NIOSH-approved.[4] | Thiazole derivatives can cause respiratory irritation.[2] The primary control is to handle the compound in a well-ventilated area, such as a chemical fume hood.[2] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[2] | --- | Protects feet from spills and falling objects.[2] |
Experimental Protocol: Safe Handling Procedure
Adherence to proper handling protocols is essential to maintain a safe laboratory environment.
1. Pre-Operational Checks:
-
Ensure a chemical fume hood is operational and available.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in a labeled, covered plastic container within the fume hood for decontaminating glassware.[4]
2. Handling this compound:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2][4]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Handle the compound in a manner that minimizes the generation of dust and aerosols.[2]
-
Keep the container tightly closed when not in use.[5]
3. Post-Handling Cleanup:
-
Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[2]
-
Immediately remove and decontaminate any clothing that becomes contaminated.[2]
-
Clean all glassware and equipment that came into contact with the thiol by soaking it in the prepared bleach bath overnight (approximately 14 hours).[4][6]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]
1. Waste Segregation and Storage:
-
Dispose of all liquid and solid waste containing this compound into a designated, labeled hazardous waste container.[5][6] Do not mix with other waste streams.[5]
-
The waste container should be clearly labeled with the full chemical name and appropriate hazard symbols.[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
2. Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[2]
-
Rinse the empty container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]
-
Provide them with a copy of the Safety Data Sheet (if available) or all known hazard information.[5]
Diagram: Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
